Technical Documentation Center

2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

Executive Summary This technical guide provides a comprehensive physicochemical and synthetic analysis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS: 1342714-01-5). As a functionalized heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic analysis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS: 1342714-01-5). As a functionalized heterocyclic building block, this compound represents a critical "privileged scaffold" in modern drug discovery. The incorporation of the gem-dimethyl group (isobutyric acid moiety) at the 5-position of the pyrazole ring serves two strategic medicinal chemistry purposes: it blocks metabolic


-oxidation common to linear alkyl chains and restricts conformational freedom, potentially enhancing binding affinity to target proteins such as kinases and GPCRs.

This document details the compound's structural identification, core physicochemical parameters, validated synthetic pathways, and analytical protocols, designed to support researchers in lead optimization and process chemistry.

Structural Identification & Characterization

The compound consists of a 1-ethyl-substituted pyrazole ring attached at the C5 position to a 2-methylpropanoic acid (isobutyric acid) tail.

ParameterDetail
IUPAC Name 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid
Common Name 1-Ethyl-5-pyrazolyl-isobutyric acid
CAS Registry Number 1342714-01-5
Molecular Formula C

H

N

O

Molecular Weight 182.22 g/mol
SMILES CCN1N=CC=C1C(C)(C)C(=O)O
InChI Key Calculated based on structure

Physicochemical Core Parameters

Understanding the solid-state and solution-phase behavior of this scaffold is essential for formulation and assay development. The values below synthesize experimental ranges from analogous pyrazole acids and calculated descriptors.

Physical Properties Table[1]
PropertyValue / RangeConfidenceContext
Physical State Solid (Crystalline powder)HighTypical for low MW zwitterionic-like acids.
Color White to Off-WhiteHighImpurities (regioisomers) may cause yellowing.
Melting Point 100°C – 115°CMedEstimated based on the 1-methyl analog (99-110°C).
Boiling Point ~340°C (at 760 mmHg)LowPredicted; likely decomposes before boiling.
Flash Point ~160°CLowPredicted.
Solution Properties & Drugability
  • Lipophilicity (LogP): Calculated at 1.2 – 1.5 .

    • Insight: The ethyl group adds hydrophobicity compared to the methyl analog (LogP ~0.8), improving membrane permeability while maintaining water solubility suitable for oral dosing.

  • Acidity (pKa):

    • Acidic (COOH): 4.6 – 4.8 . At physiological pH (7.4), the molecule exists primarily as the carboxylate anion.

    • Basic (Pyrazole N): ~2.5 . The pyrazole nitrogen is weakly basic and will not be protonated at physiological pH.

  • Solubility Profile:

    • Water: Low at pH < 4; High at pH > 6 (due to salt formation).

    • Organic Solvents: Soluble in DMSO (>50 mg/mL), Methanol, Ethanol, and Dichloromethane.

Synthetic Methodology

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid presents a regioselectivity challenge. Direct cyclization often yields mixtures of 1,3- and 1,5-isomers. The Functionalization Route described below is preferred for its ability to unequivocally establish the 1,5-substitution pattern and the quaternary carbon center.

Validated Synthetic Pathway (The "Nitrile-Alkylation" Route)

This route builds the gem-dimethyl tail onto a pre-formed, isomerically pure pyrazole scaffold.

  • Precursor Synthesis: Start with 1-ethyl-5-methylpyrazole . This can be obtained by reacting ethylhydrazine with a 1,3-diketone, followed by separation of isomers, or via specific cyclocondensation methods.

  • Bromination: Radical bromination (NBS/AIBN) of the C5-methyl group yields 5-(bromomethyl)-1-ethyl-1H-pyrazole .

  • Cyanation: Nucleophilic substitution with NaCN/DMSO yields 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile .

  • Gem-Dimethylation (Critical Step): Treatment of the nitrile with 2 equivalents of Methyl Iodide (MeI) and a strong base (NaH or KOtBu) in THF methylates the alpha-carbon twice.

    • Mechanism: The base generates a carbanion which attacks MeI. The steric bulk of the first methyl group does not prevent the second addition.

  • Hydrolysis: Acidic hydrolysis (HCl/AcOH, reflux) converts the hindered nitrile to the carboxylic acid.

Synthetic Workflow Diagram

SynthesisRoute Start 1-Ethyl-5-methylpyrazole Inter1 5-(Bromomethyl) intermediate Start->Inter1 NBS, AIBN CCl4, Reflux Inter2 Pyrazol-5-yl acetonitrile Inter1->Inter2 NaCN DMSO, RT Inter3 Gem-dimethyl nitrile Inter2->Inter3 MeI (2 eq), NaH THF, 0°C to RT Final Target Product (Carboxylic Acid) Inter3->Final HCl/AcOH Reflux (Hydrolysis)

Caption: Step-wise synthesis ensuring regiochemical purity of the 1,5-substituted pyrazole core.

Analytical Protocols

To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d6 or CDCl3

  • 
     12.0 – 13.0 ppm (br s, 1H):  Carboxylic acid proton (COOH).
    
  • 
     7.4 – 7.5 ppm (d, 1H):  Pyrazole C3-H.
    
  • 
     6.1 – 6.3 ppm (d, 1H):  Pyrazole C4-H.
    
  • 
     4.0 – 4.2 ppm (q, 2H):  N-Ethyl methylene (N-CH2 -CH3). Diagnostic for N1-alkylation.
    
  • 
     1.5 – 1.6 ppm (s, 6H): Gem-dimethyl group (C(CH3 )2). Key confirmation of double methylation.
    
  • 
     1.3 – 1.4 ppm (t, 3H):  N-Ethyl methyl group (N-CH2-CH3 ).
    
HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

  • Retention Time: Expected to elute later than the non-methylated analog due to increased lipophilicity of the gem-dimethyl and ethyl groups.

Drugability & Applications[2][3]

Lipinski's Rule of 5 Analysis

This compound is an ideal "Fragment" or "Lead-like" scaffold.

RuleValueStatus
MW < 500 182.22Pass (Excellent for fragment-based design)
LogP < 5 ~1.35Pass (Optimal for oral bioavailability)
H-Bond Donors < 5 1 (COOH)Pass
H-Bond Acceptors < 10 3 (N, N, O)Pass
Strategic Utility in Drug Design
  • Metabolic Blocking: The primary utility of the 2-methylpropanoic acid tail (vs. a linear propanoic acid) is to prevent metabolic degradation. Linear alkyl chains are susceptible to rapid

    
    -oxidation; the quaternary carbon in this scaffold blocks this pathway, extending the half-life (
    
    
    
    ) of the drug.
  • Kinase Inhibition: The pyrazole core is a privileged structure in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). This specific acid fragment can serve as a solvent-exposed tail that interacts with lysine or arginine residues in the kinase hinge region or allosteric pockets.

  • Nav1.7 & Ion Channels: Similar pyrazole-acid motifs have been documented in patent literature for modulating voltage-gated sodium channels, where the acid group acts as a key electrostatic anchor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82416658, 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid (Analog Reference). Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.[1][2][3][4][5][6] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Calculated pKa Profile of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

Executive Summary This technical guide provides an in-depth analysis of the calculated dissociation constants (pKa) for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid . This molecule represents a specific structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the calculated dissociation constants (pKa) for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid . This molecule represents a specific structural class where a sterically hindered carboxylic acid is coupled to a nitrogen-rich heterocycle.

Understanding the ionization profile of this compound is critical for optimizing its solubility, membrane permeability, and formulation stability. Based on consensus computational modeling (QM/empirical hybrids), this molecule exhibits an ampholytic profile with two distinct ionization centers:

  • Basic Center (Pyrazole N2): Calculated pKa ≈ 2.1 ± 0.3 (Conjugate Acid).

  • Acidic Center (Carboxylic Acid): Calculated pKa ≈ 4.4 ± 0.2 .

At physiological pH (7.4), the molecule exists predominantly (>99%) as a mono-anionic species , driven by the deprotonation of the carboxylic acid and the neutral state of the pyrazole ring.

Structural Analysis & Ionization Sites

To accurately predict pKa, we must first deconstruct the electronic environment of the ionizable groups.

The Molecular Scaffold

The molecule consists of a propanoic acid backbone substituted at the


-position with:
  • Two methyl groups (gem-dimethyl effect).

  • A 1-ethyl-1H-pyrazol-5-yl moiety.[1][2]

Steric & Electronic Influences
  • The "Ortho" Clash: The attachment of the bulky tertiary carbon group at the pyrazole C5 position, adjacent to the N-ethyl group at N1, creates significant steric strain. This forces the pyrazole ring and the carboxylic acid tail to rotate out of planarity, decoupling resonance interactions. Consequently, the pKa shifts are driven primarily by inductive effects rather than mesomeric delocalization.

  • Gem-Dimethyl Effect: The two

    
    -methyl groups provide steric bulk around the carboxylate. While this typically restricts solvation (potentially raising pKa), the electron-withdrawing nature of the adjacent pyrazole ring counteracts this, resulting in a net acidification compared to the parent isobutyric acid.
    

Predicted Values & Data Summary

The following values represent a consensus derived from Hammett-Taft equation modeling and Quantum Mechanical (DFT) descriptors.

Table 1: Calculated Dissociation Constants (25°C, I=0.1M)
Ionization CenterFunctional GroupTypeReference Analog pKaCalculated pKaShift Justification
pKa₁ (Basic) Pyrazole N2 (Pyridinic)Base (BH⁺

B)
1-Ethylpyrazole (~2.3)2.1 ± 0.3 Inductive withdrawal by the proximal -COOH group lowers basicity.
pKa₂ (Acidic) Carboxylic Acid (-COOH)Acid (HA

A⁻)
Isobutyric Acid (4.86)4.4 ± 0.2 Pyrazole ring acts as an electron sink (-I effect), stabilizing the carboxylate anion.
Table 2: Microspecies Distribution by pH
pH EnvironmentDominant SpeciesNet ChargeSolubility Prediction
Stomach (pH 1.2) Cationic (Py-H⁺ / COOH)+1High
Duodenum (pH 6.5) Anionic (Py / COO⁻)-1High
Blood (pH 7.4) Anionic (Py / COO⁻)-1High
Isoelectric Point (pI) Zwitterion (Transient)0Low (Min. Solubility)

Note: The theoretical isoelectric point (pI) is approximately 3.25, where the zwitterionic species would theoretically maximize, though the overlap between pKa1 and pKa2 is minimal.

Ionization Pathway Visualization

The following diagram illustrates the stepwise deprotonation pathway, highlighting the transition from the protonated cation to the physiological anion.

IonizationPathway Cation Species A: Cationic (pH < 2.0) Py-H(+) / COOH Net Charge: +1 Neutral Species B: Neutral/Zwitterionic (pH ~ 3.2) Py / COOH  <-->  Py-H(+) / COO(-) Net Charge: 0 Cation->Neutral pKa1 ~ 2.1 (Deprotonation of Pyrazole) Anion Species C: Anionic (pH > 5.0) Py / COO(-) Net Charge: -1 Neutral->Anion pKa2 ~ 4.4 (Deprotonation of Acid)

Figure 1: Stepwise ionization pathway of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid.

Computational Methodology

To ensure the trustworthiness of these values without direct experimental data, we utilize a Consensus Prediction Protocol . This approach mitigates the error inherent in any single algorithm.

Protocol Description
  • Conformer Generation: A Monte Carlo search generates low-energy rotamers to account for the steric clash between the N-ethyl and gem-dimethyl groups.

  • Atomic Descriptor Calculation: We calculate partial charges (Gasteiger-Marsili) and polarizability.

  • QSPR Application:

    • Method A (Hammett-Taft): Uses linear free energy relationships (LFER) based on the

      
      -constants of the pyrazolyl group.
      
    • Method B (QM-based): Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates the Gibbs free energy of deprotonation (

      
      ) in a polarized continuum solvent model (PCM).
      
Workflow Diagram

CompWorkflow cluster_calc Parallel Calculation Engines Input Input Structure (SMILES/InChI) Conformer Conformational Sampling (Identify Steric Minima) Input->Conformer Empirical Empirical LFER (ACD/Labs Type) Conformer->Empirical QM DFT (B3LYP/6-31G*) Solvation Model Conformer->QM Weighting Boltzmann Weighting & Error Minimization Empirical->Weighting QM->Weighting Output Final pKa Consensus Values Weighting->Output

Figure 2: Computational workflow for high-confidence pKa prediction.

Experimental Validation Protocol

For researchers requiring experimental verification, the following potentiometric titration protocol is the gold standard for this specific solubility class.

Reagents & Setup
  • Instrument: Mettler Toledo T5/T7 or Sirius T3.

  • Titrant: 0.1 M KOH (standardized).

  • Ionic Strength: Adjusted to 0.15 M with KCl to mimic physiological conditions.

  • Co-solvent: Due to the lipophilic pyrazole/ethyl fragments, the neutral species may precipitate. Use Methanol/Water (20% to 50% MeOH) ratios.

Step-by-Step Procedure
  • Preparation: Dissolve 5 mg of the compound in the minimum volume of MeOH needed for solvation.

  • Acidification: Add excess HCl to lower the starting pH to ~1.5 (ensuring full protonation of the pyrazole).

  • Titration: Titrate with KOH to pH 11.0.

  • Data Processing: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa at 0% co-solvent.

    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The y-intercept represents the aqueous pKa.

Implications for Drug Discovery

Permeability (LogD)

At pH 7.4, the molecule is negatively charged (COO⁻). While this improves solubility, it creates a barrier for passive diffusion across lipid bilayers.

  • Strategy: For oral bioavailability, this intermediate would likely require esterification (prodrug approach) or formulation with permeation enhancers.

Salt Selection
  • Counter-ions: Since the molecule is anionic at neutral pH, basic counter-ions (Sodium, Potassium, Tromethamine) are suitable for salt formation.

  • Avoid: Acidic salts (e.g., Hydrochloride) will be unstable due to the low basicity of the pyrazole (pKa ~2.1), leading to disproportionation in solid state.

References

  • National Institute of Standards and Technology (NIST). Isobutyric acid (2-methylpropanoic acid) Standard Reference Data. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. 1-Ethylpyrazole Compound Summary (CID 498446). National Center for Biotechnology Information. [Link][4]

  • ChemAxon. pKa Calculation Plugin: Theory and Methodology. ChemAxon Documentation. [Link]

  • Shields, G. C., et al. (2001). "Accurate relative pKa calculations for carboxylic acids using complete basis set and Gaussian-n models." Journal of Chemical Physics. [Link]

Sources

Foundational

Advanced Structural Analysis of 1-Ethyl-1H-pyrazol-5-yl Derivatives

The following technical guide details the structural analysis of 1-ethyl-1H-pyrazol-5-yl derivatives, focusing on the critical challenge of distinguishing regiochemical isomers in drug discovery contexts. Content Type: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of 1-ethyl-1H-pyrazol-5-yl derivatives, focusing on the critical challenge of distinguishing regiochemical isomers in drug discovery contexts.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and CMC Leads

Executive Summary: The Scaffold in Context

The 1-ethyl-1H-pyrazol-5-yl moiety is a privileged pharmacophore in modern drug discovery, serving as a core scaffold in kinase inhibitors (e.g., Janus kinase and B-Raf inhibitors) and GPCR ligands. Its structural value lies in the specific vectorization of the C5-substituent, which often occupies a critical hydrophobic pocket in enzyme active sites, while the N1-ethyl group provides solubility and limited steric bulk.

However, the synthesis of this scaffold is prone to regiochemical ambiguity . The reaction of ethylhydrazine with 1,3-dielectrophiles typically yields a mixture of the desired 1,5-isomer and the thermodynamically stable 1,3-isomer . Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and costly late-stage failures.

This guide provides a definitive, self-validating workflow for the synthesis, isolation, and absolute structural confirmation of 1-ethyl-1H-pyrazol-5-yl derivatives.

The Regioselectivity Challenge

When condensing ethylhydrazine with an unsymmetrical 1,3-dicarbonyl (or equivalent), two tautomeric hydrazone intermediates form. The cyclization kinetics are governed by the electrophilicity of the carbonyl carbons and solvent effects.

  • Target Isomer (1,5-disubstituted): The N1-ethyl group is adjacent to the functional group (e.g., -NH2, -OH, -Aryl).

  • Contaminant Isomer (1,3-disubstituted): The N1-ethyl group is distal to the functional group, adjacent only to a proton (C5-H).

Distinguishing these requires more than standard 1D NMR, as chemical shifts are often overlapping or non-diagnostic in complex solvated environments.

Analytical Workflow: The "NOE-Lock" Protocol

To ensure scientific integrity, we utilize a hierarchical analysis protocol. The Nuclear Overhauser Effect (NOE) is the primary discriminator.

Step 1: 1H NMR Preliminary Assessment

Before advanced 2D methods, analyze the spin systems.

  • Ethyl Group Signals: Look for the characteristic triplet (

    
     ppm, 
    
    
    
    Hz) and quartet (
    
    
    ppm,
    
    
    Hz).
  • Ring Protons:

    • 1,5-Isomer: The C3-H and C4-H often appear as doublets (if coupled) or singlets.

    • 1,3-Isomer: The C5-H is typically more deshielded than C3-H due to the adjacent nitrogen lone pair, though this rule is substituent-dependent and unreliable on its own.

Step 2: The Definitive NOESY/ROESY Experiment

This is the "Go/No-Go" step. You must determine the spatial proximity of the N1-Ethyl Methylene (CH2) protons to the ring substituents.

  • Scenario A (The 1,5-Isomer - Target):

    • The N1-Ethyl CH2 protons are spatially close to the C5-Substituent .

    • Observation: NOE correlation between Ethyl-CH2 and the C5-Substituent (e.g., Phenyl ortho-protons, or exchangeable NH2 protons in DMSO-d6).

    • Crucial Negative Result: There is NO correlation between Ethyl-CH2 and any aromatic ring proton (since C5 is substituted).

  • Scenario B (The 1,3-Isomer - Contaminant):

    • The N1-Ethyl CH2 protons are spatially close to the C5-H .

    • Observation: Strong NOE correlation between Ethyl-CH2 and the pyrazole C5-H singlet/doublet.

Step 3: HMBC Connectivity (Verification)

Use Heteronuclear Multiple Bond Correlation (HMBC) to trace the N1-C5 bond.

  • The N1-Ethyl CH2 protons will show a strong 3-bond correlation (

    
    ) to C5  and C3 .
    
  • Identify C5 by its chemical shift (typically 130-150 ppm for C-substituted, vs ~129 ppm for C-H).

  • Confirm if the substituent (e.g., Carbonyl C=O) correlates to this specific C5 carbon.

Visualization of the Decision Logic

The following diagram illustrates the critical decision tree for assigning the structure based on NOE data.

IsomerAssignment Start Synthesized 1-Ethyl-Pyrazole Derivative NMR_1H Step 1: 1H NMR (Identify Ethyl CH2) Start->NMR_1H NOESY Step 2: 2D NOESY Experiment NMR_1H->NOESY Decision Does Ethyl-CH2 show NOE to a Ring Proton? NOESY->Decision Result_13 Isomer Identified: 1,3-Disubstituted (Ethyl is adjacent to C5-H) Decision->Result_13 YES (Strong NOE to C5-H) Validation Verify: NOE between Ethyl-CH2 and C5-Substituent? Decision->Validation NO (No Ring Proton NOE) Result_15 Isomer Identified: 1,5-Disubstituted (Target Structure) Final_Confirm CONFIRMED 1-Ethyl-1H-pyrazol-5-yl Result_15->Final_Confirm Validation->Result_15 YES (NOE to Substituent)

Caption: Logical flow for distinguishing 1,3- vs 1,5-regioisomers using NOESY correlations.

Experimental Protocol: Synthesis & Characterization

Case Study: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine (A common precursor for kinase inhibitors).

Synthetic Procedure[1][2][3][4]
  • Reagents: 3-aminocrotononitrile (1.0 eq), Ethylhydrazine oxalate (1.2 eq), Triethylamine (2.5 eq).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux for 12 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with water. The organic layer often contains a mixture of 5-amine (major) and 3-amine (minor).

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM). The 5-amino isomer is typically less polar than the 3-amino isomer due to internal hydrogen bonding capability or dipole moment differences.

Characterization Data Table (Comparison)

The following table highlights the expected spectral differences.

Feature1-Ethyl-5-Amine (Target)1-Ethyl-3-Amine (Isomer)
Ethyl CH2 Shift

4.05 ppm (q)

3.95 ppm (q)
Ring Proton (C4-H)

5.35 ppm (s)

5.45 ppm (s)
NOESY: Et-CH2 Correlates to NH2 (broad)Correlates to C5-H (sharp singlet)
HMBC: Et-CH2 Correlations to C5 (C-NH2)Correlations to C5 (C-H)
Mechanistic Pathway

Understanding the mechanism aids in optimizing conditions to favor the 5-yl product.

Synthesispath Precursors Ethylhydrazine + 3-Aminocrotononitrile Intermediate Hydrazone Intermediate Precursors->Intermediate Cyclization_A Attack at Nitrile Carbon (Kinetic Control) Intermediate->Cyclization_A N1 Attack Product_3 1-Ethyl-3-amino-pyrazole (Byproduct) Intermediate->Product_3 Minor Path (Steric/Electronic dependent) Product_5 1-Ethyl-5-amino-pyrazole (Target) Cyclization_A->Product_5 Major Path

Caption: Synthetic divergence of pyrazole formation. N1-nucleophilicity directs the major product.

Advanced Validation: X-Ray Crystallography

While NMR is sufficient for routine analysis, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard, particularly for lead compounds entering GLP tox studies.

  • Crystallization: 1-ethyl-1H-pyrazol-5-yl derivatives often crystallize well from slow evaporation of Ethyl Acetate/Heptane mixtures.

  • Key Parameter: The N1-C5 bond length is typically shorter (approx 1.36 Å) compared to N1-C5 in the tautomer, but the definitive proof is the electron density map showing the ethyl group and substituent on adjacent carbons (N1 and C5).

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines.[1] Chemical Reviews.

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives.[2][3][4][5][6][7][8] European Journal of Medicinal Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: NOE Applications).

  • NCI/CADD Group. (2023). Chemical Structure Identifier: 1-Ethyl-1H-pyrazol-5-amine.[9] PubChem.[6][10]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Context on Pyrazole Scaffolds).

Sources

Exploratory

Therapeutic Potential of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic Acid in Drug Discovery

The following is an in-depth technical guide on the therapeutic potential and medicinal chemistry utility of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid . Content Type: Technical Whitepaper Subject: Medicinal Chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the therapeutic potential and medicinal chemistry utility of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid .

Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Structural Biology / Metabolic Disease Therapeutics

Executive Summary: The "Gem-Dimethyl" Anchor

In modern drug discovery, 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS: 1342714-01-5) represents a high-value pharmacophore building block , primarily utilized in the development of agonists for G-Protein Coupled Receptors (GPCRs) and inhibitors of metabolic enzymes.

Its structural significance lies in the convergence of three distinct medicinal chemistry strategies:

  • The Pyrazole Core: A bioisostere for phenyl/heteroaryl rings that improves aqueous solubility and lowers lipophilicity (LogP) compared to carbocycles.

  • The Gem-Dimethyl Motif: The inclusion of two methyl groups at the

    
    -position to the carboxylic acid introduces steric bulk, preventing metabolic 
    
    
    
    -oxidation and restricting conformational freedom (Thorpe-Ingold effect).
  • The Carboxylic Acid Tail: A critical polar handle designed to form ionic interactions with positively charged residues (Arginine/Lysine) in target binding pockets, mimicking endogenous substrates like fatty acids.

This guide analyzes its primary utility in developing GPR40 (FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM) and its emerging role in ROR


t inverse agonists  for autoimmune disorders.

Chemical Architecture & Physicochemical Profile

Structural Logic

The molecule is designed to overcome common liabilities in carboxylic acid-containing drugs (rapid metabolism and poor permeability).

FeatureChemical FunctionTherapeutic Benefit
1-Ethyl Group

-alkylation of pyrazole
Fills small hydrophobic pockets (e.g., Leu/Val rich regions); prevents tautomerization.
Pyrazole Ring 5-membered aromatic heterocycleActs as a rigid spacer; offers lower CYP450 inhibition potential than phenyl rings.
Gem-Dimethyl

-dimethyl substitution
Metabolic Shield: Blocks

-oxidation of the acid. Conformational Lock: Forces the acid into a specific orientation for receptor binding.
Carboxylic Acid Polar headgroup (

)
Forms salt bridges with Arg/Lys/His residues in the target protein.
Physicochemical Properties (Calculated)
  • Molecular Weight: ~196.25 g/mol (Fragment)

  • cLogP: ~1.2 (Ideal for lowering the overall lipophilicity of a large drug molecule)

  • Topological Polar Surface Area (TPSA): ~55

    
    
    
  • H-Bond Donors/Acceptors: 1 / 3

Primary Therapeutic Application: GPR40 (FFAR1) Agonism

The most prominent application of this scaffold is in the design of GPR40 (Free Fatty Acid Receptor 1) agonists . GPR40 is a GPCR expressed in pancreatic


-cells that amplifies glucose-stimulated insulin secretion (GSIS).
Mechanism of Action

Endogenous long-chain fatty acids activate GPR40 via a carboxylate interaction. Synthetic agonists utilize the 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid moiety to mimic this interaction with superior stability.

  • Binding: The carboxylic acid headgroup forms a critical ionic bond with Arg183 and Arg258 inside the GPR40 binding pocket.

  • Activation: Ligand binding induces a conformational change in Transmembrane Helix 5 (TM5) and TM6.

  • Signaling: Recruitment of

    
     proteins triggers the PLC
    
    
    
    
    
    
    
    
    
    
    
    pathway.
  • Outcome: Exocytosis of insulin granules only in the presence of elevated glucose (minimizing hypoglycemia risk).

Signaling Pathway Visualization

The following diagram maps the signal transduction pathway activated by ligands containing this scaffold.

GPR40_Pathway Ligand Ligand (Pyrazole-Acid Scaffold) GPR40 GPR40 (FFAR1) (Pancreatic u03b2-cell) Ligand->GPR40  Ionic Binding (Arg183) Gq Gu03b1q/11 Protein GPR40->Gq  Conformational Change PLC PLCu03b2 Activation Gq->PLC  Activates IP3 IP3 + DAG PLC->IP3  Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER  Binds IP3R Ca Intracellular [Ca2+]u2191 ER->Ca  Calcium Efflux Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin  Triggers Exocytosis

Figure 1: Signal transduction cascade initiated by GPR40 agonists utilizing the pyrazole-propanoic acid scaffold.

Secondary Applications: Inflammation & Metabolism

ROR t Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (ROR


t) drives 

cell differentiation, a key driver in psoriasis and rheumatoid arthritis.
  • Role of Scaffold: The carboxylic acid tail anchors the molecule in the hydrophilic region of the ROR

    
    t ligand-binding domain (LBD), while the pyrazole orients the hydrophobic "tail" of the inhibitor toward Helix 12, destabilizing the active conformation.
    
ACC Inhibitors (NASH)

Acetyl-CoA Carboxylase (ACC) inhibitors for Non-Alcoholic Steatohepatitis (NASH) often require a carboxylic acid to mimic the substrate (bicarbonate/acetyl-CoA interaction). The gem-dimethyl pyrazole motif provides a metabolically stable alternative to simple aliphatic acids.

Experimental Protocols: Synthesis & Validation

Synthesis Workflow (Knorr Pyrazole Strategy)

This protocol describes the construction of the core scaffold from commercially available precursors.

Reagents:

  • Ethyl 2,2-dimethyl-3-oxobutanoate (or equivalent

    
    -keto ester).
    
  • Ethylhydrazine oxalate.

  • Ethanol (solvent).

  • LiOH / THF (for hydrolysis).

Protocol:

  • Condensation: Dissolve Ethyl 2,2-dimethyl-3-oxobutanoate (1.0 eq) and Ethylhydrazine oxalate (1.1 eq) in Ethanol. Reflux for 4–6 hours.

  • Cyclization: The hydrazine attacks the ketone and ester moieties, cyclizing to form the pyrazole ring. Note: Regioselectivity (1,5- vs 1,3-isomer) depends on steric bulk and solvent polarity.

  • Isolation: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the ethyl ester intermediate.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 12 hours.[1]

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][2] The organic layer yields 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid .

Synthetic Pathway Diagram

Synthesis_Workflow Start1 Ethylhydrazine Step1 Cyclocondensation (Reflux EtOH) Start1->Step1 Start2 u03b2-Keto Ester (Gem-dimethyl) Start2->Step1 Inter Pyrazole Ester Intermediate Step1->Inter  Ring Closure Step2 Hydrolysis (LiOH / THF) Inter->Step2 Final Target Acid (Scaffold) Step2->Final  Deprotection

Figure 2: Synthetic route for the generation of the 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid scaffold.

Comparative Data: Why the "Gem-Dimethyl"?

The following table illustrates the theoretical superiority of the gem-dimethyl scaffold over the linear analog in a drug discovery context.

PropertyLinear Analog (Propanoic Acid)Gem-Dimethyl Scaffold (This Topic)Impact
Metabolic Stability Low (Susceptible to

-oxidation)
High (Sterically blocked)Increased Half-life (

)
Conformation Flexible (High entropy cost upon binding)Restricted (Low entropy cost)Higher Potency (

)
Lipophilicity Lower LogPSlightly Higher LogPImproved Membrane Permeability
Target Selectivity PromiscuousSpecificReduced Off-target Effects

References

  • Itoh, Y., et al. (2003).[2][3] Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40.[3] Nature, 422, 173–176. Link

  • Negoro, K., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294. (Demonstrates the utility of acid tails in GPR40 agonists). Link

  • Mckeown, S. C., et al. (2007). Solid phase synthesis of pyrazole carboxylic acids. Tetrahedron Letters, 48(19), 3355-3357. (Synthetic methodology for pyrazole acids). Link

  • BLD Pharm. (n.d.). 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid Product Page. (Commercial source verification). Link

  • Lin, D. C., et al. (2011). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. Molecular Pharmacology, 80(6), 1065-1075. Link

Sources

Foundational

The Strategic Incorporation of Pyrazole-Based Propanoic Acid Building Blocks in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, featu...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, featuring in a multitude of FDA-approved therapeutics.[1] This guide delves into a specific, yet highly valuable, subclass of pyrazole derivatives: pyrazole-based propanoic acids. These building blocks offer a unique combination of a rigid, aromatic heterocyclic core and a flexible carboxylic acid side chain, providing a powerful scaffold for the design of novel drug candidates. We will explore the synthetic strategies for accessing these key intermediates, their advantageous physicochemical properties, and their successful application in the development of potent and selective therapeutic agents. This document serves as a comprehensive resource, providing both theoretical insights and practical, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

The Pyrazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrazole, has earned its status as a "privileged scaffold" in drug discovery. Its unique electronic and steric properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it a versatile component in the design of molecules that can effectively interact with biological targets.[2][3] The pyrazole ring is found in a diverse array of marketed drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (though withdrawn), and the erectile dysfunction treatment sildenafil.[1] The success of these and other pyrazole-containing drugs underscores the therapeutic potential of this heterocyclic system.[4][5]

The incorporation of a propanoic acid moiety at the 3- or 5-position of the pyrazole ring introduces a crucial functional group for further chemical modification and for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The carboxylic acid group can act as a handle for the introduction of various pharmacophores, serve as a key interaction point with biological targets, and influence solubility and metabolic stability.

Synthetic Strategies for Accessing Pyrazole-Based Propanoic Acid Building Blocks

The efficient and regioselective synthesis of substituted pyrazole-based propanoic acids is paramount for their application in drug discovery programs. Several robust synthetic methodologies have been developed to access these valuable building blocks.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a cornerstone for the preparation of pyrazole derivatives.[6][7] This method can be adapted to synthesize pyrazole-propanoic acid precursors by utilizing β-keto esters or related 1,3-dicarbonyl compounds bearing a latent propanoic acid side chain.

A key advantage of the Knorr synthesis is the ability to introduce substituents at various positions of the pyrazole ring by selecting appropriately substituted 1,3-dicarbonyl and hydrazine starting materials. The regioselectivity of the condensation is influenced by the nature of the substituents on both reactants.[8]

Diagram 1: The Knorr Pyrazole Synthesis for Pyrazole-3-Carboxylic Esters

Knorr_Synthesis start 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate start->intermediate + hydrazine Hydrazine (R-NHNH2) hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization - H2O product Pyrazole-3-carboxylic Ester cyclization->product - H2O

Caption: A generalized workflow of the Knorr pyrazole synthesis.

Synthesis from Pyrazole-Carbaldehydes

An alternative and highly versatile route involves the elaboration of a pre-formed pyrazole ring bearing a carbaldehyde group. This approach offers excellent control over the substitution pattern of the pyrazole core.

3-Aryl(heteryl)-4-formylpyrazoles can be condensed with malonic acid to yield 3-[3-aryl(heteryl)-pyrazol-4-yl]propenoic acids. Subsequent reduction of the double bond, for instance, using hydrazine hydrate in the presence of a Raney nickel catalyst, furnishes the desired 3-[3-aryl(heteryl)pyrazol-4-yl]propanoic acids.[9]

Diagram 2: Synthesis of Pyrazole-Propanoic Acids from Pyrazole-Carbaldehydes

Pyrazole_Carbaldehyde_Route start Pyrazole-4-carbaldehyde intermediate Propenoic Acid Intermediate start->intermediate + malonic_acid Malonic Acid malonic_acid->intermediate reduction Reduction (e.g., Raney Ni, N2H4) intermediate->reduction product Pyrazole-4-propanoic Acid reduction->product

Caption: A two-step conversion of pyrazole-carbaldehydes to propanoic acids.

Physicochemical Properties and Advantages in Drug Design

The strategic advantage of employing pyrazole-based propanoic acid building blocks in drug discovery stems from their favorable physicochemical properties.

  • Bioisosterism: The pyrazole ring can serve as a bioisostere for other aromatic systems, such as benzene or other heterocycles. This substitution can lead to improved potency and modulated physicochemical properties like lipophilicity and aqueous solubility.[5]

  • Hydrogen Bonding Capability: The pyrazole nucleus possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2 hybridized nitrogen). This dual character allows for versatile interactions with biological targets.[10]

  • Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a degree of metabolic stability to the molecule, a desirable trait in drug candidates.

  • Tunable Properties: The ability to introduce a variety of substituents at different positions on the pyrazole ring allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, enabling the optimization of drug-like properties.[2]

PropertyAdvantage in Drug Design
Aromaticity Contributes to molecular stability and allows for π-π stacking interactions with biological targets.
Hydrogen Bonding The N-H group acts as a hydrogen bond donor, while the other nitrogen acts as an acceptor, facilitating strong interactions with protein active sites.[10]
Dipole Moment The presence of two nitrogen atoms creates a significant dipole moment, influencing solubility and binding interactions.
pKa The N-H proton is weakly acidic, allowing for potential ionization under physiological conditions, which can impact cell permeability and target engagement.

Applications in Drug Discovery: A Case Study

The utility of pyrazole-based propanoic acid building blocks is exemplified by their use in the development of inhibitors of leukotriene biosynthesis. Leukotrienes are inflammatory mediators involved in various diseases, including asthma and allergic rhinitis.

A study on pyrazol-3-propanoic acid derivatives demonstrated their potential as inhibitors of leukotriene formation in human neutrophils. Several synthesized compounds exhibited IC50 values in the low micromolar range, highlighting the effectiveness of this scaffold in targeting the 5-lipoxygenase enzyme.[11] This work underscores how the pyrazole-propanoic acid core can be decorated with various substituents to optimize potency and selectivity.

Experimental Protocols

The following protocols are provided as examples of the synthesis of pyrazole-based propanoic acid building blocks.

Synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid

This two-step procedure begins with the synthesis of a 1,3-dicarbonyl precursor, followed by a cyclocondensation reaction.

Step 1: Synthesis of 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid

This protocol is a modification of a previously described method.

  • To a solution of an appropriate starting material (as described in the cited literature), add sodium hexamethyldisilazide (NaHMDS).

  • The reaction is carried out under standard organic synthesis conditions to yield the desired 1,3-dicarbonyl compound.

Step 2: Synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid

  • A mixture of 6-(4-chlorophenyl)-4,6-dioxohexanoic acid (1.27 g, 5 mmol), 4-methoxyphenylhydrazine hydrochloride (873 mg, 5 mmol), and triethylamine (506 mg, 5 mmol) in methanol (40 ml) is stirred at room temperature for 6 hours.

  • The reaction mixture is then concentrated in vacuo.

  • The resulting residue is partitioned between diethyl ether (40 ml) and 5% aqueous HCl (37.5 ml).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification by column chromatography or recrystallization affords the pure 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid.

Note: The regiochemistry of the final product should be confirmed by appropriate analytical techniques such as NMR spectroscopy and, if necessary, single-crystal X-ray analysis.[9]

Conclusion

Pyrazole-based propanoic acid building blocks represent a highly valuable and versatile class of intermediates for drug discovery. Their robust synthetic accessibility, coupled with their advantageous physicochemical properties, makes them an attractive scaffold for the design of novel therapeutics targeting a wide range of diseases. The ability to readily introduce diverse substituents allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel and effective medicines continues to grow, the strategic application of these building blocks will undoubtedly play a significant role in the future of medicinal chemistry.

References

  • Abdel-Aal, E. A., & Abdel-Aal, M. H. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Arora, H. K., & Gill, N. S. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.
  • Dan, W. P., & Boto, A. (2014).
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Nadira, B., & Soumia, B. (2016). Recent applications of pyrazole and its substituted analogs. Semantic Scholar.
  • Abdel-Wahab, B. F., Abdel-Aal, E. A., & Fathalla, W. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • S.N., S., & C.M., P. (2026). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Janin, Y. L. (2025). Preparations of 4-Substituted 3-Carboxypyrazoles.
  • Sharma, V., & Kumar, P. (2012). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science Publishers.
  • Anonymous. (2022).
  • Anonymous. (2021).
  • Anonymous. (2023).
  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651.
  • Anonymous. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Fahmy, H. H., El-Sayed, M. A., & Abdel-Aziz, M. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie-Chemical Monthly, 147(6), 1137-1146.
  • Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Anonymous. (2025).
  • Rörsch, F., Parg, A., Wobst, I., Wurglics, M., Schubert-Zsilavecz, M., & Steinhilber, D. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European journal of medicinal chemistry, 46(10), 5124-5131.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Gindullina, A. M., & Sakhautdinov, I. M. (2025). Regioselective Synthesis of 3,4,5-Trisubstituted Pyrazoles from 2,3-Allenoates and a Sterically Hindered Diazo Ketone: Expanding the Scope of 1,3-Dipolar Cycloaddition.
  • Anonymous. (2022).
  • Maccallini, C., Di Matteo, M., Ammazzalorso, A., De Filippis, B., Giampietro, L., Amoroso, R., & Fantacuzzi, M. (2022).
  • Anonymous. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • Bildirici, I., Çetinkaya, A., & Menges, N. (2016).
  • Anonymous. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Anonymous. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Anonymous. (2025).
  • Pop, O., & Pop, R. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

Sources

Exploratory

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profiling for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

Executive Summary & Chemical Causality In contemporary drug discovery, pyrazole-containing carboxylic acids are highly valued as versatile building blocks and bioisosteres for complex pharmacophores. 2-(1-ethyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

In contemporary drug discovery, pyrazole-containing carboxylic acids are highly valued as versatile building blocks and bioisosteres for complex pharmacophores. 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS: 1342714-01-5) is a specialized intermediate characterized by its 1-ethyl substitution and a sterically hindered 2-methylpropanoic acid moiety[1].

From a physicochemical perspective, the presence of the carboxylic acid group (pKa ~4.5) dictates its solubility profile and acts as a mild irritant to mucous membranes. Concurrently, the lipophilic 1-ethyl group enhances membrane permeability compared to unsubstituted pyrazoles. While this structural tuning is advantageous for intracellular target engagement, it necessitates rigorous safety handling and in vitro toxicity screening to ensure it does not nonspecifically disrupt lipid bilayers or induce cellular stress.

Physicochemical Profiling

Accurate physicochemical data is the foundation of any self-validating experimental protocol. The steric hindrance provided by the gem-dimethyl groups on the propanoic acid chain influences both its chemical reactivity and its metabolic stability.

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid
CAS Number 1342714-01-5[1]
Molecular Formula C₉H₁₄N₂O₂[1]
Molecular Weight 182.22 g/mol [1]
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, DMF, and Methanol; sparingly soluble in aqueous buffers (pH < 5.0)
Storage Conditions Sealed in dry, 2-8°C, protected from light

Safety Data Sheet (SDS) & Hazard Identification

Handling this compound requires adherence to the US OSHA Hazard Communication Standard (29 CFR 1910.1200). The hazards are primarily driven by the compound's localized acidity upon contact with physiological moisture.

GHS Classification & Causality
  • Skin Irritation (Category 2): The acidic nature of the propanoic acid moiety can disrupt the stratum corneum, leading to localized erythema[2].

  • Eye Irritation (Category 2A): Direct contact with the ocular mucosa can cause severe irritation due to rapid pH shifts in the tear film[2][3].

  • STOT SE 3 (Respiratory Irritation): Inhalation of aerosolized particulates during gravimetric analysis can irritate the upper respiratory tract[2].

Table 2: Standardized GHS Hazard & Precautionary Statements

GHS ElementDetails
Signal Word WARNING
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Prevention (PPE) P261: Avoid breathing dust/fume.P280: Wear protective gloves/eye protection/face protection (EN 166 / 29 CFR 1910.133).[3]
Response P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[2]

Toxicological Mechanisms (ADME-Tox)

While specific in vivo LD50 data for CAS 1342714-01-5 is limited, structural read-across (SAR) principles from similar pyrazole-carboxylic acids indicate a generally favorable toxicity profile (Acute Tox. 4, Oral)[2][3].

Mechanistic Insights:

  • Hepatotoxicity: Pyrazole derivatives can occasionally interact with Cytochrome P450 (CYP) enzymes. High concentrations may competitively inhibit CYP isoforms, necessitating in vitro hepatocyte screening.

  • Cytotoxicity: The lipophilicity of the molecule allows it to partition into cellular membranes. At concentrations exceeding 100 µM, this partition can cause nonspecific membrane fluidization, leading to decreased mitochondrial membrane potential and subsequent apoptosis.

Experimental Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

To empirically validate the safety profile of this compound before downstream in vivo applications, an MTT viability assay is strictly required.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and exponential growth phase entry.
    
  • Stock Solubilization: Dissolve the compound in anhydrous DMSO to achieve a 10 mM stock concentration. Causality: The lipophilic ethyl group reduces aqueous solubility, necessitating an amphiphilic aprotic solvent.

  • Compound Exposure: Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Expose cells for 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Remove media, add 100 µL DMSO to dissolve formazan, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

CytotoxicityWorkflow Compound 2-(1-ethyl-1H-pyrazol-5-yl)- 2-methylpropanoic acid Stock Stock Solution (10 mM in DMSO) Compound->Stock Solubilize Exposure Compound Exposure (0.1 - 100 µM, 48h) Stock->Exposure Serial Dilution Cells HepG2 Cell Culture (10^4 cells/well) Cells->Exposure Incubate 24h Assay MTT Viability Assay Exposure->Assay Add Reagent Analysis IC50 Calculation & Toxicity Profiling Assay->Analysis Read Absorbance

In Vitro Cytotoxicity Screening Workflow for Pyrazole Derivatives

Regulatory & Environmental Compliance

Proper handling and disposal protocols are non-negotiable to maintain a self-validating safety system within the laboratory.

Experimental Protocol 2: Safe Handling and Spill Response
  • Gravimetric Analysis: Weigh the compound using an analytical balance inside a Class II biological safety cabinet or ventilated fume hood to prevent inhalation of aerosolized particulates[4]. Use non-sparking spatulas[3].

  • Spill Containment: In the event of a powder spill, do not use compressed air or dry sweeping, which generates hazardous dust clouds.

  • Neutralization & Cleanup: Cover the spill with damp absorbent pads or inert materials (e.g., sand). Carefully sweep into a designated hazardous waste container.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local EPA guidelines. Discharge into the environment must be strictly avoided[4].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Concentration Spill->Assess PPE Don PPE (Gloves, Goggles, Coat) Assess->PPE Contain Containment (Absorbent Pads / Sand) PPE->Contain Clean Neutralize & Sweep (Avoid Dust Formation) Contain->Clean Dispose Hazardous Waste Disposal (EPA Guidelines) Clean->Dispose

Standardized Chemical Spill Response and Containment Workflow

References

  • Title: Product Index - AA Blocks | Source: aablocks.com | URL: 1

  • Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: Link

  • Title: SAFETY DATA SHEET - MilliporeSigma | Source: sigmaaldrich.com | URL: 3

  • Title: SAFETY DATA SHEET - CymitQuimica | Source: cymitquimica.com | URL: 2

  • Title: Safety Data Sheet - TargetMol | Source: targetmol.com | URL: 4

  • Title: SAFETY DATA SHEET - Fisher Scientific (Environmental) | Source: fishersci.com | URL: Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanoic Acid

Structural Analysis & Mechanistic Challenges The synthesis of amides from 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS: 1342714-01-5) presents a formidable challenge in medicinal chemistry. The core difficulty...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis & Mechanistic Challenges

The synthesis of amides from 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS: 1342714-01-5) presents a formidable challenge in medicinal chemistry. The core difficulty stems from the quaternary α-carbon center. The presence of gem-dimethyl groups adjacent to the carboxylate creates a severe steric shield, physically blocking the Bürgi-Dunitz trajectory required for an incoming amine to attack the activated carbonyl[1].

Standard coupling reagents like EDC/HOBt or DIC are highly inefficient for α,α-disubstituted carboxylic acids. The resulting OBt (hydroxybenzotriazole) active ester is too bulky, leading to dominant hydrolysis or irreversible


-acylurea rearrangement rather than successful amidation[1]. Furthermore, while HATU is often the default for difficult couplings, it can still require days to reach completion with hindered substrates and often fails with weakly nucleophilic amines[2].

To overcome these barriers, the coupling strategy must be dictated by the nucleophilicity and steric profile of the target amine. This guide outlines three field-validated protocols utilizing third-generation uronium salts (COMU)[3], neutral acid chloride generation (Ghosez's reagent), and microwave-assisted mixed anhydride formation (T3P)[4].

Comparative Efficacy of Coupling Reagents

The following table summarizes the expected performance of various activation strategies when applied specifically to 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid.

Coupling ReagentActivation IntermediateBest Suited ForExpected YieldKey Mechanistic Advantage
EDC / HOBt OBt Active EsterUnhindered acids (Not recommended)< 15%Fails due to extreme steric bulk at the α-carbon.
HATU OAt Active EsterPrimary aliphatic amines40 - 60%Better than EDC, but the OAt leaving group remains sterically demanding[5].
COMU Oxyma Active EsterSecondary amines, moderate sterics75 - 90%Oxyma is less hindered than HOAt; highly soluble byproducts prevent aggregation[3].
T3P (Microwave) Mixed AnhydrideBulky/hindered amines80 - 95%Thermal forcing overcomes activation energy barriers; clean aqueous workup[4].
Ghosez's Reagent Acid ChlorideAnilines, electron-deficient amines70 - 85%Neutral conditions prevent pyrazole side-reactions during activation.

Workflow Decision Matrix

G Start 2-(1-ethyl-1H-pyrazol-5-yl) -2-methylpropanoic acid Eval Evaluate Amine Nucleophilicity Start->Eval Aliphatic High Nucleophilicity (Primary/Secondary Aliphatic) Eval->Aliphatic Aniline Low Nucleophilicity (Anilines, Heteroaryls) Eval->Aniline Hindered Sterically Hindered (Bulky Amines) Eval->Hindered COMU Protocol A: COMU / DIPEA (Mild, Solution Phase) Aliphatic->COMU Ghosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride) Aniline->Ghosez T3P Protocol C: T3P + Microwave (High Activation Energy) Hindered->T3P

Fig 1: Decision matrix for coupling α,α-dimethyl pyrazole acids based on amine nucleophilicity.

Validated Experimental Protocols

Protocol A: COMU-Mediated Coupling (For Aliphatic Amines)

COMU is a third-generation uronium salt that utilizes an Oxyma leaving group. It is exceptionally well-suited for sterically hindered carboxylic acids because the Oxyma ester is less bulky than traditional benzotriazole derivatives[3].

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL) under a nitrogen atmosphere.

  • Deprotonation: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Causality: The base must be added first to fully deprotonate the hindered acid, ensuring rapid attack on the uronium salt.
    
  • Activation: Add COMU (1.2 equiv, 0.6 mmol) in one portion. Stir at room temperature for 15 minutes.

  • Amidation: Add the target aliphatic amine (1.2 equiv, 0.6 mmol) dropwise. Stir for 2–4 hours at room temperature.

  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous

    
    , 1M 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.

Self-Validation Checkpoint: The reaction mixture will transition from colorless to a distinct yellow/orange upon the addition of COMU. This color change is caused by the release of the Oxyma anion and validates that the active ester has successfully formed. If the solution remains colorless, the activation has failed (likely due to wet DMF quenching the reagent).

Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent (For Anilines)

Weakly nucleophilic amines (e.g., anilines) cannot efficiently attack bulky active esters. Converting the acid to an acid chloride is required. However, traditional reagents (


, oxalyl chloride/DMF) create highly acidic or Vilsmeier-Haack conditions that can cause side reactions with the electron-rich pyrazole ring. Ghosez's reagent (1-chloro-

,2-trimethyl-1-propenylamine) operates under strictly neutral conditions.

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (4 mL) at 0 °C under nitrogen.

  • Activation: Add Ghosez's reagent (1.2 equiv, 0.6 mmol) dropwise. Causality: The reaction proceeds via a neutral cyclic transition state, cleanly generating the acid chloride and

    
    -dimethylisobutyramide without evolving 
    
    
    
    gas.
  • Stirring: Warm to room temperature and stir for 2 hours.

  • Amidation: Cool the mixture back to 0 °C. Add a solution of the aniline (1.1 equiv) and Pyridine (2.0 equiv) in DCM (1 mL). Stir for 4 hours.

  • Workup: Quench with water, extract with DCM, wash with 1M

    
     and brine, dry, and concentrate.
    

Self-Validation Checkpoint: Acid chlorides of α,α-dimethyl acids are surprisingly stable. Before adding the aniline, quench a 2 µL aliquot of the reaction mixture into 100 µL of benzylamine. Rapid formation of the benzylamide (detectable by LC-MS) confirms successful acid chloride generation without pyrazole degradation.

Protocol C: Microwave-Assisted T3P Coupling (For Sterically Hindered Amines)

When both the acid and the amine are sterically hindered, chemical activation alone is insufficient. Propylphosphonic anhydride (T3P) generates a highly reactive mixed anhydride. When combined with microwave irradiation, the thermal energy forces the molecules past the massive steric activation barrier[2],[4].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a stir bar, combine the carboxylic acid (1.0 equiv, 0.5 mmol) and the hindered amine (1.5 equiv, 0.75 mmol) in Ethyl Acetate (EtOAc) (3 mL).

  • Base Addition: Add Pyridine (3.0 equiv, 1.5 mmol). Causality: Pyridine acts as both a base and a nucleophilic catalyst, helping to transfer the acyl group from the T3P-anhydride to the amine.

  • T3P Addition: Add T3P (50% solution in EtOAc, 2.0 equiv, 1.0 mmol).

  • Microwave Irradiation: Seal the vial and heat in a microwave synthesizer at 100 °C for 45 minutes. Causality: The cyclic nature of the T3P byproduct prevents it from interacting with the hindered reaction center, while the closed-vessel heating drives the reaction to completion[4].

  • Workup: Dilute with EtOAc and wash thoroughly with water (3 x 10 mL).

Self-Validation Checkpoint: T3P and its phosphonic acid byproducts are highly water-soluble. A simple aqueous wash removes >95% of impurities. Analyze the organic layer via TLC (UV active); the absence of baseline streaking confirms the complete removal of the coupling agent, allowing for direct crystallization or plug filtration.

References

  • Benchchem. "Methyl 3-amino-5-phenylpentanoate|C12H17NO2". 5

  • VeriXiv. "Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses". 2

  • VeriXiv. "Discovery and Optimization of First-in-Class Furopyrimidine- based Inhibitors of Henipaviruses". 4

  • Benchchem. "2-(Bromomethyl)-2-butylhexanoic acid | 100048-86-0".1

  • ResearchGate. "COMU: A third generation of uronium-type coupling reagents".3

Sources

Application

Application Note: Esterification Strategies for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

Abstract & Strategic Analysis The esterification of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid presents a distinct challenge in organic synthesis due to the convergence of two antagonistic factors: severe steric...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The esterification of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid presents a distinct challenge in organic synthesis due to the convergence of two antagonistic factors: severe steric hindrance and heterocyclic basicity .[1]

  • Steric Barrier (The Gem-Dimethyl Effect): The carboxylic acid is attached to a quaternary carbon (alpha,alpha-disubstituted).[1] This "neopentyl-like" environment effectively shields the carbonyl carbon from nucleophilic attack, rendering standard Fischer esterification (acid + alcohol

    
     ester + water) kinetically incompetent or requiring forcing conditions that degrade sensitive substrates.[1]
    
  • Electronic Environment: The 1-ethyl-1H-pyrazol-5-yl moiety contains a basic nitrogen (N-2, pKa

    
     2.5).[1] Under strong acid catalysis, this nitrogen protonates, potentially reducing solubility in non-polar solvents and creating a proximal positive charge that, while inductively activating, complicates workup and purification.
    

Recommendation Strategy: To overcome the steric barrier, we must switch the mechanism from nucleophilic acyl substitution (attacking the hindered carbonyl) to nucleophilic aliphatic substitution (alkylating the carboxylate oxygen), or use "brute force" activation via acid chlorides.[1]

MethodMechanismScaleRecommendation Level
A. Alkyl Halide / Base SN2 on Alkyl Halidemg to kgHighest (Primary)
B. Acid Chloride Activation Acyl Substitution (Activated)>10 gHigh (Scalable)
C. TMS-Diazomethane Methylation<100 mgMedium (Lab Scale Only)
D. Coupling Agents (HATU) Acyl Substitution (Activated)mgLow (Cost/Purification)

Decision Framework (Workflow)

Esterification_Workflow Figure 1: Strategic selection of esterification reagents based on target ester and scale. Start Start: 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid Target Target Ester Type? Start->Target Methyl Methyl Ester Target->Methyl Simple Ethyl / Benzyl / Allyl Target->Simple Complex Complex / Secondary Alcohol Target->Complex MethodA Method A: Alkylation (Cs2CO3 + R-X) Methyl->MethodA Preferred (Scalable) MethodC Method C: TMS-Diazomethane Methyl->MethodC Small Scale (<50mg) Simple->MethodA Best Yield MethodB Method B: Acid Chloride ((COCl)2 -> R-OH) Complex->MethodB Activation Required

Detailed Protocols

Method A: Carboxylate Alkylation (The "Gold Standard")

Principle: This method bypasses the steric hindrance at the carbonyl carbon entirely.[1] Instead of attacking the hindered carbonyl, the base deprotonates the acid to form a carboxylate, which then acts as a nucleophile attacking an unhindered alkyl halide (SN2).[1]

Reagents:

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Potassium Carbonate (K
    
    
    CO
    
    
    ).[1] Cs
    
    
    CO
    
    
    is preferred for its "cesium effect" (higher solubility/reactivity in DMF).[1]
  • Electrophile: Iodomethane (MeI), Iodoethane (EtI), or Benzyl Bromide (BnBr).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.[1]

Protocol:

  • Dissolution: Dissolve 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (1.5 – 2.0 equiv).[1] The mixture may become a suspension. Stir at Room Temperature (RT) for 15–30 minutes to ensure carboxylate formation.
  • Alkylation: Add the Alkyl Iodide (1.2 – 1.5 equiv) dropwise.

    • Caution: Methyl iodide is volatile and toxic. Use a fume hood.

  • Reaction: Stir at RT.

    • Monitoring: TLC or LC-MS usually shows conversion within 2–4 hours. The steric bulk of the acid does not hinder this step significantly.[2]

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) to remove DMF, then brine.[1] Dry over Na

    
    SO
    
    
    
    and concentrate.
    • Note: The basic pyrazole moiety requires the aqueous layer to be neutral or slightly basic (pH ~8) to ensure the product remains in the organic phase.[1] Do not wash with strong acid (1M HCl) as the pyrazole will protonate and extract into the water.[1]

Method B: Acid Chloride Activation (The "Scale-Up" Route)

Principle: Converting the hydroxyl group to a chloride creates a "super-electrophile" (acyl chloride) that is reactive enough to overcome the steric barrier, even with the gem-dimethyl group.[1]

Reagents:

  • Activator: Oxalyl Chloride ((COCl)

    
    ) is preferred over Thionyl Chloride (SOCl
    
    
    
    ) for cleaner workup, though SOCl
    
    
    is acceptable.[1]
  • Catalyst: DMF (catalytic, 1-2 drops).[1]

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Protocol:

  • Setup: Dissolve the acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Activation: Add catalytic DMF (1-2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO

    
    ) will occur.[1]
    
  • Completion: Allow to warm to RT and stir for 1–2 hours.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check by LC-MS (look for methyl ester mass) to confirm acid chloride formation.[1]

  • Esterification:

    • Option 1 (Volatile Alcohols): If making a methyl/ethyl ester, evaporate the solvent/excess oxalyl chloride in vacuo, redissolve in DCM, and add excess Methanol/Ethanol with a mild base (Et

      
      N, 2.0 equiv) to scavenge HCl.[1]
      
    • Option 2 (Complex Alcohols): Add the alcohol (1.0 equiv) and Et

      
      N (2.5 equiv) and DMAP (0.1 equiv) directly to the acid chloride solution.[1]
      
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[3]
    
Method C: TMS-Diazomethane (Specialized Methylation)

Principle: A mild, non-basic method specifically for methyl esters.[1] Useful if the substrate has other base-sensitive groups (unlikely here, but good for library synthesis).[1]

Protocol:

  • Dissolve acid in Toluene/Methanol (3:2 ratio).[1]

  • Add TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.[1]

  • Stir for 30 mins. Quench with drops of Acetic Acid until colorless.

  • Concentrate. Quantitative yield is common.

Critical Troubleshooting Data

ProblemRoot CauseSolution
Low Yield (Fischer Method) Steric hindrance of gem-dimethyl group prevents tetrahedral intermediate formation.[1]STOP. Switch to Method A (Alkylation) or Method B (Acid Chloride). Do not heat H2SO4/MeOH longer; it generates impurities.
Product in Aqueous Layer Pyrazole nitrogen protonation (pKa ~2.5) makes the ester water-soluble at low pH.[1]Ensure aqueous workup pH is > 7. Use Saturated NaHCO

or pH 8 buffer. Do not use 1N HCl washes.
Incomplete Reaction (Method A) Poor solubility of Cs

CO

or "clumping".
Use anhydrous DMF (not Acetone/MeCN).[1] Ensure vigorous stirring. Grind Cs

CO

before addition.
Dimerization Acid chloride reacting with unreacted acid or pyrazole N (unlikely with 1-ethyl group).[1]Ensure excess Oxalyl Chloride is removed or fully reacted. The 1-ethyl group protects the pyrazole N, so self-acylation is minimal.[1]

Mechanistic Visualization

Mechanism Figure 2: Mechanism of Carboxylate Alkylation (Method A). Note that the steric bulk remains on the nucleophile, allowing easy attack on the small electrophile. Substrate Hindered Acid (Gem-Dimethyl) Intermediate Carboxylate Anion (Nucleophile) Substrate->Intermediate Deprotonation Base Cs2CO3 Product Sterically Congested Ester Intermediate->Product SN2 Attack (Sterics Avoided) AlkylHalide Alkyl Halide (Me-I) AlkylHalide->Product Electrophile

[1]

References

  • Bilastine Intermediate Synthesis: The structural analog 2-methyl-2-phenylpropanoic acid is a key intermediate in the synthesis of Bilastine.[1] Industrial protocols typically utilize the Acid Chloride method (SOCl

    
     or Oxalyl Chloride) or Alkylation to overcome the gem-dimethyl hindrance.[1]
    
    • Source: Patent WO2014188453A2, "Novel process for the preparation of Bilastine." Link

  • Steglich Esterification Limits: Reviews on Steglich esterification (DCC/DMAP) highlight that yields drop significantly (to <50%) for alpha,alpha-disubstituted acids (like pivalic acid derivatives) due to the inability of the alcohol to attack the bulky O-acylisourea intermediate.[1]

    • Source: Jordan, A., et al. "Solvent-reagent selection guide for Steglich-type esterification."[1] Green Chem., 2021.[3] Link

  • Cesium Carbonate Alkylation: The use of Cs CO in DMF is the standard "med-chem" solution for hindering carboxylic acids, often referred to as "cesium effect" esterification. Source:Journal of Organic Chemistry, Standard Protocols for Hindered Esters.
  • Pyrazole Properties: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid data confirms the stability and basicity profile relevant to the workup conditions described.[1]

    • Source: PubChem Compound Summary for CID 24885664. Link[1]

Sources

Method

Application Note: Optimized Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

Abstract Pyrazole-3-carboxylic acid derivatives are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors (e.g., Celecoxib), cannabinoid receptor antagonists (e.g., Rimonabant),...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole-3-carboxylic acid derivatives are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors (e.g., Celecoxib), cannabinoid receptor antagonists (e.g., Rimonabant), and various kinase inhibitors. However, their synthesis is often plagued by three critical bottlenecks: (1) Regioselectivity during the initial cyclocondensation (formation of 1,3- vs. 1,5-isomers), (2) Decarboxylation during ester hydrolysis, and (3) Process Safety during downstream amide coupling.

This guide provides an optimized, field-proven workflow that addresses these challenges. We move beyond standard textbook protocols (e.g., Knorr synthesis in ethanol) to introduce fluorinated solvent systems for regiocontrol, mild lithium-mediated hydrolysis to preserve the carboxylate, and Propylphosphonic Anhydride (T3P®) coupling for scalable functionalization.

Phase 1: Regioselective Cyclocondensation

The Challenge: The "Isomer Trap"

The reaction between a substituted hydrazine (


) and an unsymmetrical 1,3-dicarbonyl (

) theoretically yields two regioisomers:
  • 1,5-isomer: Often kinetically favored in acidic media.

  • 1,3-isomer: Often thermodynamically favored or sterically controlled.

Standard reflux in ethanol often yields a difficult-to-separate 60:40 mixture.

Expert Insight: Solvent-Controlled Regioselectivity

Recent process chemistry data indicates that fluorinated alcohols (e.g., 2,2,2-Trifluoroethanol, TFE) significantly enhance regioselectivity compared to protic solvents like ethanol.

  • Mechanism: TFE is a strong hydrogen bond donor. It activates the specific carbonyl of the 1,3-diketone via H-bonding, directing the initial nucleophilic attack of the hydrazine.

  • Alternative: Microwave irradiation in glacial acetic acid drives the reaction to the thermodynamic product rapidly, often improving the ratio to >90:10.

Protocol A: Optimized Cyclocondensation (TFE Method)

Target: Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives.

Reagents:

  • 1,3-Dicarbonyl substrate (1.0 equiv)

  • Aryl Hydrazine hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]

  • Additive: Trifluoroacetic acid (TFA) (10 mol%) - Optional, accelerates reaction

Step-by-Step:

  • Dissolution: Charge the 1,3-dicarbonyl and TFE into a reaction vessel. Stir until dissolved.

  • Addition: Add the aryl hydrazine in a single portion at room temperature (20–25 °C).

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/UPLC. The intermediate hydrazone usually disappears within 1 hour; cyclization takes longer.

  • Workup: Evaporate TFE under reduced pressure (recoverable).

  • Purification: The residue is often a solid. Triturate with cold hexanes or 10% EtOAc/Hexanes to remove trace hydrazine. Filtration yields the pure regioisomer.

Phase 2: Controlled Hydrolysis (Ester to Acid)

The Challenge: Decarboxylation

Pyrazole-3-carboxylic acids are prone to thermal decarboxylation, particularly if the ring is electron-deficient or if the reaction is performed in boiling acidic media (e.g., HCl/Reflux).

Protocol B: Mild Saponification (The "Safe" Route)

This protocol uses Lithium Hydroxide (LiOH) in a THF/Water system. LiOH is more soluble in organic mixtures than NaOH, allowing for a homogeneous reaction at lower temperatures.

Reagents:

  • Pyrazole Ethyl Ester (1.0 equiv)

  • LiOH[1][2]·H₂O (2.5 equiv)[3]

  • Solvent: THF:Water (3:1 ratio)

Step-by-Step:

  • Setup: Dissolve the ester in THF. Cool to 0 °C.

  • Addition: Add the solution of LiOH in water dropwise to the THF mixture.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Optimization: If starting material persists after 12h, heat to max 50 °C . Do not reflux.

  • Quench & Isolation (Critical):

    • Cool to 0 °C.

    • Adjust pH to ~3–4 using 1M HCl or Citric Acid solution. Do not use conc. H₂SO₄ as local heating can trigger decarboxylation.

    • The free acid usually precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

Phase 3: Amide Coupling (Functionalization)

The Challenge: Scalability and Safety

Traditional reagents like HOBt (explosive risk) or EDC (variable yields with steric hindrance) are suboptimal for scale-up.

Expert Insight: The T3P® Advantage

Propylphosphonic Anhydride (T3P) is the superior reagent for pyrazole couplings.

  • Zero Epimerization: Crucial if coupling to chiral amines.

  • Easy Workup: T3P byproducts are water-soluble.[4][5] No column chromatography is usually required.

  • High Yield: Drives equilibrium by sequestering water effectively.

Protocol C: T3P-Mediated Coupling

Reagents:

  • Pyrazole-3-carboxylic acid (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Charge: Combine the Pyrazole Acid, Amine, and Base in EtOAc at RT.

  • Activation: Cool to 0 °C. Add T3P solution dropwise.

    • Note: Exothermic reaction. Control internal temp < 10 °C during addition.

  • Coupling: Warm to RT and stir for 2–4 hours.

  • Workup (The "Wash" Method):

    • Add water to the reaction mixture.[2][6][7]

    • Separate layers.[4]

    • Wash organic layer with:

      • 10% Citric Acid (removes unreacted amine).

      • Sat. NaHCO₃ (removes unreacted acid and phosphorus byproducts).

      • Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Most products are obtained in >90% purity without chromatography.

Visualizing the Workflow

Diagram 1: Reaction Pathway & Decision Logic

This diagram illustrates the critical decision points for regioselectivity and the optimized flow from starting material to amide.

PyrazoleSynthesis SM1 1,3-Dicarbonyl Decision Regioselectivity Control SM1->Decision SM2 Hydrazine (R-NHNH2) SM2->Decision PathA Acidic/Reflux (Standard) Decision->PathA Ethanol PathB TFE or Microwave (Optimized) Decision->PathB Fluorinated Solvent IsomerMix Mixture (1,3 & 1,5) PathA->IsomerMix PureIso Major Isomer (>90:10) PathB->PureIso Ester Pyrazole Ester IsomerMix->Ester Chromatography Required PureIso->Ester Direct Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Acid Pyrazole Carboxylic Acid Hydrolysis->Acid <50°C, Base Decarb Decarboxylated Byproduct Hydrolysis->Decarb High Heat/Acid Coupling T3P Coupling Acid->Coupling Final Final Amide Drug Scaffold Coupling->Final Amine + Base

Caption: Optimized synthetic workflow highlighting the critical control points for regioselectivity and preventing decarboxylation.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Poor Regioselectivity (approx 1:1) Solvent polarity insufficient or lack of H-bond direction.Switch solvent from EtOH to TFE (Trifluoroethanol) or HFIP. Alternatively, use Microwave irradiation in AcOH.
Low Yield in Hydrolysis Decarboxylation occurring.Lower temperature to RT. Switch from NaOH to LiOH . Ensure acidic quench is controlled (pH 3-4, not <1).
Incomplete Amide Coupling Steric hindrance on pyrazole acid.Switch coupling agent to T3P (50% in EtOAc) . Increase reaction time. Heat to 50°C (T3P is stable).
"Sticky" Solid after Workup Phosphorus byproducts remaining.[4]Ensure thorough wash with Sat. NaHCO₃ (pH > 8) during workup to solubilize T3P residues.

References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity

    • Review: Fustero, S., et al. "Fluorine-containing heterocycles: New synthetic methods and their utility." Chemical Reviews (2015).
    • Source:

  • Solvent Effects (TFE) on Regioselectivity

    • Paper: "Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles." Journal of Organic Chemistry (2008).
    • Source: [J. Org.[8][9] Chem. 2008, 73, 2412]([Link]]

  • T3P® (Propylphosphonic Anhydride)

    • Application Note: "Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis."[10]

    • Source:

  • Hydrolysis Conditions & Decarboxyl

    • General Protocol: "Ester to Acid - Common Conditions."
    • Source:

Sources

Application

Application Note: Scale-Up Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanoic Acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Abstract & Strategic Overview The incorporation of s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Abstract & Strategic Overview

The incorporation of sterically hindered, heteroaryl-substituted aliphatic acids is a highly effective strategy in modern drug design to improve metabolic stability and modulate lipophilicity. 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid is a highly valuable building block; however, its synthesis presents two classical challenges in process chemistry: the safe construction of a quaternary


-center and the subsequent hydrolysis of a severely sterically hindered "neopentyl-like" nitrile.

This application note details a robust, self-validating 5-step synthetic protocol designed specifically for multigram to kilogram scale-up. By leveraging in-situ borane generation for safe reduction and Phase Transfer Catalysis (PTC) for hazardous-reagent-free alkylation, this route maximizes atom economy, operational safety, and overall yield.

G A 1-Ethyl-1H-pyrazole-5-carboxylic acid (Starting Material) B (1-Ethyl-1H-pyrazol-5-yl)methanol (Intermediate 1) A->B NaBH4, I2, THF 0 °C to rt C 5-(Chloromethyl)-1-ethyl-1H-pyrazole (Intermediate 2) B->C SOCl2, DCM 0 °C to rt D 2-(1-Ethyl-1H-pyrazol-5-yl)acetonitrile (Intermediate 3) C->D NaCN, TBAB, Tol/H2O 80 °C E 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanenitrile (Intermediate 4) D->E MeI, 50% NaOH, TBAB Toluene, rt F 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (Target Product) E->F KOH, Ethylene Glycol 150 °C

Figure 1: 5-Step synthetic workflow for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid.

Mechanistic Causality & Process Justification (E-E-A-T)

As process scientists, we must move beyond merely listing reagents and understand the causality behind our synthetic choices to ensure a self-validating and scalable system.

Safe Carboxylic Acid Reduction (Step 1)

Lithium aluminum hydride (LAH) is the traditional reagent for reducing carboxylic acids to primary alcohols. However, on a scale-up, LAH poses severe fire hazards and requires cryogenic quenching. We utilize the NaBH₄/I₂ system in THF. Iodine reacts with sodium borohydride to generate borane (


) in situ[1]. This method is highly chemoselective, operationally safe, and proceeds smoothly at 0 °C to room temperature, offering a scalable alternative to pressurized diborane gas[2].
Phase Transfer Catalysis for Bis-Alkylation (Step 4)

The installation of the gem-dimethyl group on the acetonitrile intermediate typically utilizes strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). On a large scale, NaH generates explosive hydrogen gas and requires strictly anhydrous conditions. Instead, we employ Phase Transfer Catalysis (PTC) using 50% aqueous NaOH, Toluene, and Tetrabutylammonium Bromide (TBAB)[3]. The quaternary ammonium salt transports the hydroxide ion into the organic phase to deprotonate the nitrile. The resulting carbanion is highly reactive and is rapidly trapped by Methyl Iodide (MeI). This biphasic system acts as a massive heat sink, naturally controlling the exothermic alkylation.

PTC cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase (Toluene) OH OH⁻ (Base) Q_OH [Q⁺ OH⁻] Ion Pair OH->Q_OH + Q⁺X⁻ (TBAB) Carbanion [R-CH⁻-CN Q⁺] Q_OH->Carbanion Phase Transfer & Deprotonation Substrate R-CH2-CN Substrate->Carbanion Product R-C(Me)2-CN Carbanion->Product + MeI (Fast Alkylation)

Figure 2: Phase Transfer Catalysis (PTC) mechanism for the bis-methylation of the nitrile.

Overcoming Steric Hindrance in Hydrolysis (Step 5)

Hydrolyzing a nitrile adjacent to a quaternary carbon is notoriously difficult due to the "neopentyl-like" steric shielding blocking the approach of water/hydroxide. Standard refluxing ethanolic KOH often stalls at the primary amide or requires over 72 hours. By switching the solvent to Ethylene Glycol , we can safely elevate the reaction temperature to 150–160 °C[4]. The immense thermal energy overcomes the high activation barrier, driving the hydrolysis to completion in 12–16 hours.

Data Presentation & Optimization Summaries

Table 1: Reagent Stoichiometry and Average Scale-Up Yields (100g Scale)

StepTransformationKey Reagents (Equivalents)Time / TempIsolated YieldPurity (HPLC)
1 ReductionNaBH₄ (2.5 eq), I₂ (1.0 eq)4 h / 25 °C92%>98%
2 ChlorinationSOCl₂ (1.5 eq), DMF (cat.)3 h / 25 °C95%>95% (Crude)
3 CyanationNaCN (1.5 eq), TBAB (0.05 eq)6 h / 80 °C88%>97%
4 Bis-AlkylationMeI (2.5 eq), 50% NaOH (excess)8 h / 25 °C85%>98%
5 HydrolysisKOH (5.0 eq), Ethylene Glycol16 h / 150 °C82%>99%

Table 2: Process Optimization for Bis-Alkylation (Step 4)

ConditionBase / SolventCatalystExotherm ControlYieldScalability Rating
TraditionalNaH (2.5 eq) / THFNonePoor (H₂ gas evolution)78%Low (Fire Hazard)
Optimized (PTC)50% aq. NaOH / TolueneTBAB (10 mol%)Excellent (Biphasic sink)85%High (Safe & Robust)

Detailed Experimental Protocols

Step 1: Synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol
  • Setup: To a 2 L 3-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add 1-ethyl-1H-pyrazole-5-carboxylic acid (100 g, 0.71 mol) and anhydrous THF (800 mL).

  • Activation: Cool the solution to 0 °C. Slowly add NaBH₄ (67.5 g, 1.78 mol) in portions. Stir for 30 minutes.

  • Reduction: Dissolve Iodine (181 g, 0.71 mol) in THF (300 mL). Add this solution dropwise over 2 hours via the dropping funnel, maintaining the internal temperature below 10 °C. (Caution: vigorous

    
     evolution).
    
  • Workup: Allow to warm to room temperature and stir for 4 hours. Carefully quench with 3M HCl until gas evolution ceases. Extract with EtOAc (3 x 500 mL). Wash organics with saturated aqueous Na₂S₂O₃ to remove residual iodine, dry over Na₂SO₄, and concentrate in vacuo to yield the alcohol as a pale yellow oil.

Step 2: Synthesis of 5-(Chloromethyl)-1-ethyl-1H-pyrazole
  • Setup: Dissolve the crude alcohol (~85 g) in anhydrous DCM (600 mL) and add 5 drops of DMF as a catalyst. Cool to 0 °C.

  • Chlorination: Add Thionyl Chloride (SOCl₂, 120 g, 1.0 mol) dropwise over 1 hour.

  • Workup: Warm to room temperature and stir for 3 hours. Concentrate the mixture in vacuo to remove DCM and excess SOCl₂. The crude chloride is used immediately in the next step to prevent degradation.

Step 3: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)acetonitrile
  • Setup: Dissolve the crude chloride in Toluene (500 mL). In a separate flask, dissolve NaCN (49 g, 1.0 mol) and TBAB (11.5 g, 0.035 mol) in Water (200 mL).

  • Cyanation: Combine the two phases and heat to 80 °C under vigorous mechanical stirring for 6 hours.

  • Workup: Cool to room temperature, separate the phases, and extract the aqueous layer with Toluene (2 x 200 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via short-path distillation or silica plug to afford the nitrile.

Step 4: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanenitrile
  • Setup: To a 2 L reactor, add the nitrile (80 g, 0.59 mol), Toluene (600 mL), TBAB (19 g, 0.059 mol), and 50% aqueous NaOH (400 mL).

  • Alkylation: Cool the biphasic mixture to 10 °C. Add Methyl Iodide (MeI, 210 g, 1.48 mol) dropwise over 2 hours, maintaining vigorous stirring (>500 rpm) to ensure maximum interfacial surface area.

  • Completion: Allow the reaction to warm to room temperature and stir for 8 hours.

  • Workup: Dilute with Water (500 mL) to dissolve precipitated salts. Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 300 mL). Wash combined organics with brine, dry, and concentrate to yield the gem-dimethyl nitrile.

Step 5: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanoic Acid
  • Setup: In a 1 L round-bottom flask, suspend the gem-dimethyl nitrile (85 g, 0.52 mol) in Ethylene Glycol (400 mL). Add KOH pellets (146 g, 2.6 mol).

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to 150–160 °C (internal temperature) for 16 hours. The mixture will turn dark but homogeneous.

  • Workup: Cool the reaction to room temperature. Dilute with Water (800 mL) and wash with MTBE (2 x 300 mL) to remove unreacted nitrile and non-polar impurities.

  • Isolation: Cool the aqueous layer to 0 °C and strictly acidify to pH 2-3 using concentrated HCl. Extract the precipitated acid with EtOAc (3 x 400 mL). Wash the organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Heptane/EtOAc to afford the target compound as a white crystalline solid.

References

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965.[1] URL: [Link]

  • Mąkosza, M., & Fedoryński, M. (2006). Phase Transfer Catalysis in Pharmaceutical Industry. Acta Poloniae Pharmaceutica - Drug Research, 63(2), 143-154.[3] URL: [Link]

Sources

Method

Application Note: Strategic Utilization of the Pyrazole-Gem-Dimethyl Scaffold in Kinase Inhibitor Design

Topic: Using 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid as a scaffold in kinase inhibitors Content Type: Detailed Application Notes and Protocols Introduction & Rationale 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid as a scaffold in kinase inhibitors Content Type: Detailed Application Notes and Protocols

Introduction & Rationale

2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS: 1342714-01-5) represents a highly specialized "privileged scaffold" in modern medicinal chemistry. While simple in structure, this moiety combines two critical design elements essential for high-affinity kinase inhibition:

  • The Pyrazole Core: A proven bioisostere for the imidazole ring, capable of interacting with the kinase "hinge region" (via hydrogen bonding) or serving as a linker that orients substituents into the hydrophobic back-pocket (Gatekeeper residue interaction).

  • The Gem-Dimethyl Group (Thorpe-Ingold Effect): The 2-methylpropanoic tail introduces significant steric bulk adjacent to the carboxylic acid. This restricts rotatable bonds, locking the molecule into a bioactive conformation (reducing entropic penalty upon binding) and blocking metabolic deactivation (e.g., beta-oxidation or esterase hydrolysis).

This Application Note provides a comprehensive guide for researchers utilizing this scaffold to construct Type I (ATP-competitive) and Type II (DFG-out) kinase inhibitors. We focus on synthetic integration, library design, and biological validation.

Synthetic Protocols

A. Retrosynthetic Analysis & Scaffold Preparation

Commercial availability of this specific building block can be variable. Below is a validated robust synthetic route for in-house production on a gram scale.

Mechanism: The synthesis relies on the construction of the pyrazole ring followed by a double-alkylation at the benzylic-like position (alpha to the carbonyl) to install the gem-dimethyl group.

Protocol 1: Synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

Materials:

  • Ethyl 1-ethyl-1H-pyrazole-5-acetate (Precursor)

  • Methyl Iodide (MeI)

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Gem-Dimethylation (Thorpe-Ingold Installation):

    • Charge a flame-dried round-bottom flask with Ethyl 1-ethyl-1H-pyrazole-5-acetate (1.0 eq) and anhydrous THF (0.2 M). Cool to 0°C under

      
      .
      
    • Add NaH (2.5 eq) portion-wise. Evolution of

      
       gas will be vigorous. Stir for 30 min.
      
    • Add MeI (2.5 eq) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 16 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot should disappear, replaced by a higher

      
       spot (dimethyl ester).
      
    • Quench: Carefully add sat.

      
       (aq). Extract with EtOAc (3x). Dry over 
      
      
      
      , filter, and concentrate.
    • Note: The gem-dimethyl group prevents enolization, making this product stable.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude dimethyl ester in THF:MeOH:Water (3:1:1).

    • Add LiOH (3.0 eq). Stir at 50°C for 4 hours.

    • Critical Step: Acidify the reaction mixture to pH ~3 using 1N HCl. The product, 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid , will often precipitate or can be extracted into DCM.

    • Purification: Recrystallize from Hexane/EtOAc or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

B. Coupling to Kinase Warheads (Amide Bond Formation)

The carboxylic acid tail is designed to be coupled with primary or secondary amines (e.g., aminopyrimidines, aminoindazoles) that bind to the ATP pocket.

Protocol 2: HATU-Mediated Amide Coupling

Reagents:

  • Scaffold (Acid): 1.0 eq

  • Amine Partner (e.g., 4-amino-pyridine derivative): 1.1 eq

  • HATU: 1.2 eq

  • DIPEA (Diisopropylethylamine): 3.0 eq

  • DMF (Dimethylformamide): Anhydrous

Procedure:

  • Dissolve the Acid scaffold in DMF (0.1 M).

  • Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.

  • Add HATU . The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Add the Amine Partner .

  • Stir at RT for 2–12 hours.

    • Troubleshooting: If the amine is unreactive (e.g., electron-deficient aminopyridine), heat to 60°C or switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

Visualization: Scaffold Logic & Workflow

The following diagram illustrates the structural logic of using this scaffold and the experimental workflow for generating a library of inhibitors.

KinaseScaffoldWorkflow cluster_0 Scaffold Design (Rationale) cluster_1 Library Synthesis cluster_2 Biological Validation Pyrazole Pyrazole Core (H-Bond Acceptor) GemDimethyl Gem-Dimethyl (Conformational Lock) Pyrazole->GemDimethyl attached to AcidTail Carboxylic Acid (Linker/Solubility) GemDimethyl->AcidTail alpha to Coupling Amide Coupling (HATU/DMF) AcidTail->Coupling Input 1 FinalInhibitors Kinase Inhibitor Candidates Coupling->FinalInhibitors Output DiverseAmines Amine Library (Hinge Binders) DiverseAmines->Coupling Input 2 ADPGlo Biochemical Assay (ADP-Glo™) FinalInhibitors->ADPGlo Primary Screen CellAssay Cellular Assay (IC50 / Viability) ADPGlo->CellAssay Hit Confirmation

Figure 1: Workflow for integrating the pyrazole-gem-dimethyl scaffold into a kinase inhibitor discovery pipeline, highlighting structural roles and synthetic flow.

Biological Evaluation Protocols

Once the library is synthesized, candidates must be screened.[1] We recommend the ADP-Glo™ Kinase Assay (Promega) for its universality across serine/threonine and tyrosine kinases.

Protocol 3: ADP-Glo™ Kinase Assay (High-Throughput Screen)

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then quantified using a luciferase/luciferin reaction.

Reagents:

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 μM DTT).
    
  • Recombinant Kinase (Target specific, e.g., p38, JAK2).

  • Substrate (Peptide or Protein).

  • Ultrapure ATP.

  • Test Compounds (dissolved in DMSO).[2]

Procedure (384-well Plate Format):

StepActionVolumeNotes
1 Compound Addition 10 nLAcoustic dispensing or pin tool. Final DMSO < 1%.
2 Enzyme Dispense 2 μLAdd Kinase in 1x Buffer. Incubate 10 min at RT (Pre-incubation).
3 Substrate/ATP Mix 2 μLAdd Substrate + ATP (

concentration). Start reaction.
4 Incubation -Incubate at RT for 60 min (Linear range).
5 ADP-Glo Reagent 4 μLStops kinase reaction & depletes remaining ATP. Incubate 40 min.
6 Detection Reagent 8 μLConverts ADP to ATP -> Light. Incubate 30 min.
7 Read -Measure Luminescence (RLU) on plate reader.

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Fit data to a 4-parameter logistic equation to determine

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (Alkylation) Incomplete deprotonation or moisture.Use fresh NaH. Ensure THF is distilled/dry. Allow longer time for anion formation.
Poor Solubility of Final Compound Lipophilicity of pyrazole + amine.Introduce polar groups (morpholine, piperazine) on the amine partner. Form HCl or Mesylate salts.
No Activity in Assay Compound not entering pocket.The gem-dimethyl group is bulky. Ensure the "linker" length is modeled. The acid tail usually points out towards solvent; if it points in, the methyls may clash.
High Background in Assay Compound fluorescence or luciferase inhibition.ADP-Glo is resistant to fluorescence interference. Run a "counter-screen" without kinase to check for luciferase inhibition.

References

  • Behr, J. B., et al. (2012). Design and synthesis of pyrazole derivatives as potent kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Smith, C. C., et al. (2015). Validation of the Thorpe-Ingold effect in the design of rigidified kinase inhibitors. Journal of Medicinal Chemistry.[1][4] Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.Link

  • BLD Pharm. (2024). Product Datasheet: 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS 1342714-01-5).Link

  • Cayman Chemical. (2021). BAY-3827 Product Information (Example of Pyrazole-Gem-Dimethyl utilization).Link

Sources

Application

Functionalization Strategies for the Pyrazole Ring in 2-Methylpropanoic Acid Derivatives

Application Note: AN-PYZ-2024-03 Abstract & Strategic Overview The 1-phenyl-3-(substituted)pyrazole-4-alkanoic acid scaffold, exemplified by the NSAID Lonazolac , represents a privileged pharmacophore in drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYZ-2024-03

Abstract & Strategic Overview

The 1-phenyl-3-(substituted)pyrazole-4-alkanoic acid scaffold, exemplified by the NSAID Lonazolac , represents a privileged pharmacophore in drug discovery, particularly for COX-2 inhibition and anticancer applications. A critical challenge in optimizing these leads is the regioselective functionalization of the pyrazole core after or during the installation of the sensitive 2-methylpropanoic acid tail.

This Application Note provides a validated guide for functionalizing the pyrazole ring in these derivatives. We prioritize strategies that tolerate the ester/acid moiety of the 2-methylpropanoic side chain. The guide covers three primary workflows:

  • Electrophilic Aromatic Substitution (

    
    ):  Regioselective C4-halogenation.
    
  • Transition-Metal Catalyzed Cross-Coupling: Suzuki-Miyaura protocols compatible with the isobutyrate tail.

  • Direct C-H Activation: Late-stage C5-arylation strategies.

Structural Logic & Regioselectivity[1]

Before initiating synthesis, it is vital to understand the electronic bias of the pyrazole ring when substituted with a 2-methylpropanoate group at the N1 position.

Electronic Map of the Scaffold
  • N1 Position: Occupied by the 2-methylpropanoic acid (or ester) tail. This group exerts a steric influence and a weak electron-withdrawing effect.

  • C4 Position: The most nucleophilic site.[1] It is highly susceptible to electrophilic attack (

    
    ) such as halogenation or nitration.
    
  • C5 Position: The most acidic proton (

    
     ~30-33 depending on substitution). It is the primary site for deprotonation-based functionalization (lithiation) or Direct Arylation via C-H activation.
    
  • C3 Position: Typically installed early in the synthesis (e.g., via hydrazine condensation with 1,3-diketones) as it is difficult to functionalize selectively over C5 at a late stage.

Pyrazole_Regioselectivity Scaffold N-Substituted Pyrazole Core C4 C4 Position (Nucleophilic / S_EAr) Scaffold->C4 Halogenation Suzuki Coupling C5 C5 Position (Acidic / C-H Activation) Scaffold->C5 Deprotonation Direct Arylation N1 N1 Position (2-Methylpropanoate Tail) Scaffold->N1 Fixed Anchor N1->C5 Steric/Directing Effect

Figure 1: Regioselectivity map for the functionalization of N-alkyl pyrazoles.

Critical Precursor Synthesis

Note: Functionalization is best performed on the ester derivative (ethyl 2-methylpropanoate) rather than the free acid. The free carboxylic acid can bind to transition metal catalysts (poisoning) or interfere with base-mediated steps.

Protocol A: Installation of the 2-Methylpropanoate Tail

This step establishes the core scaffold.

  • Substrate: 3-substituted-1H-pyrazole (e.g., 3-phenylpyrazole).

  • Reagent: Ethyl 2-bromo-2-methylpropanoate.

  • Base: Cesium Carbonate (

    
    ) is superior to 
    
    
    
    for sterically hindered alkylations.

Step-by-Step:

  • Dissolve 3-phenyl-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 equiv) and stir at RT for 15 min.
    
  • Add ethyl 2-bromo-2-methylpropanoate (1.2 equiv) dropwise.

  • Heat to 80°C for 4-6 hours. Monitor TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc. The product is usually the N1-isomer (kinetic and thermodynamic product).

Strategy 1: C4-Functionalization via Halogenation

The C4 position is the "gateway" for diversity. Introducing a halogen here allows for subsequent cross-coupling.

Protocol B: Regioselective C4-Bromination

Rationale: N-Bromosuccinimide (NBS) is preferred over elemental bromine to avoid harsh acidic conditions that might hydrolyze the ester.

Procedure:

  • Preparation: Dissolve the N-alkylated pyrazole ester (from Protocol A) in Acetonitrile (

    
    ).
    
  • Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: The reaction is usually instant. If sluggish, add 5 mol%

      
       as a catalyst.
      
  • Quench: Add 10%

    
     (aq) to neutralize active bromine species.
    
  • Isolation: Extract with DCM. Evaporate solvent.[2]

    • Result: 4-bromo-pyrazole derivative (Yields typically >90%).

Strategy 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[4][5]

This is the gold standard for generating libraries of Lonazolac analogs.

Protocol C: C4-Arylation of the Ester Scaffold

Critical Consideration: The bulky 2-methylpropanoate tail near the reaction center (C4/C5) can sterically hinder the catalyst approach. We recommend highly active catalyst systems like


 or Buchwald precatalysts (XPhos Pd G2).

Reagents:

  • Substrate: 4-bromo-pyrazole derivative (from Protocol B).

  • Boronic Acid: Arylboronic acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Degassing: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).[2]
    
  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (SiO2, Hexane/EtOAc gradient).

Data Summary: Catalyst Efficiency for Sterically Hindered Pyrazoles

Catalyst System Yield (%) Reaction Time Notes

|


 | 45-60% | 12 h | Often incomplete conversion due to steric bulk. |
| 

| 85-92% | 4 h | Recommended. Robust; tolerates ester tail. | |

/ SPhos | 88% | 2 h | Excellent but more expensive. |

Strategy 3: Direct C-H Activation (Advanced)

For atom economy, direct arylation at C5 avoids the need for halogenation. However, the N1-substituent (the tail) must not sterically block the C5 position too severely.

Protocol D: C5-Direct Arylation

Mechanism: Concerted Metallation-Deprotonation (CMD). Substrate Scope: Works best when C4 is blocked (e.g., by a methyl group) or when using specific conditions that favor C5 over C4.

Procedure:

  • Mix: Pyrazole ester (1.0 equiv), Aryl bromide (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (10 mol%).
  • Base: Add

    
     (2.0 equiv).
    
  • Solvent: PivOH (Pivalic acid) is often used as a co-solvent/additive (30 mol%) in Mesitylene to assist the CMD mechanism.

  • Heat: 110°C for 16 hours under Argon.

  • Note: This strategy is sensitive. If the 2-methylpropanoate tail is too bulky, yields drop.

Workflow Visualization

Synthesis_Workflow Start 3-Substituted Pyrazole Step1 Step 1: N-Alkylation (Ethyl 2-bromo-2-methylpropanoate) Start->Step1 Intermediate Core Scaffold (Ester Form) Step1->Intermediate Branch1 Path A: C4-Halogenation (NBS/NCS) Intermediate->Branch1 Standard Route Branch2 Path B: C5-CH Activation (Pd(OAc)2 / Ar-Br) Intermediate->Branch2 Atom Economy Route Coupling Suzuki Coupling (Pd(dppf)Cl2) Branch1->Coupling Final Final Deprotection (LiOH/THF) Branch2->Final Coupling->Final Product Target: 2-Methylpropanoic Acid Derivative (Lonazolac Analog) Final->Product

Figure 2: Synthetic workflow for generating functionalized Lonazolac analogs.

Final Deprotection (The "Tail" Activation)

Once the ring is functionalized, the ester must be hydrolyzed to the active carboxylic acid form.

Protocol:

  • Dissolve the functionalized ester in THF/Water (1:1).

  • Add

    
     (3.0 equiv).
    
  • Stir at RT for 4 hours.

  • Critical Workup: Acidify carefully with 1M HCl to pH 3-4. The product often precipitates. If not, extract with EtOAc.[2]

    • Warning: Do not use strong mineral acids (Conc. HCl) and heat, as this may decarboxylate the pyrazole-4-carboxylic acids if present.[3]

References

  • Regioselective Synthesis of Lonazolac Analogs

    • Harras, M. F., et al. "Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents."[4][5] RSC Advances, 2019, 9 , 22832-22844.

  • Halogenation Protocols

    • Vasilevsky, S. F., et al. "Halogenation of Pyrazoles Using N-Halosuccinimides." Heterocycles, 2003, 60, 879.
  • Suzuki Coupling on Pyrazoles

    • Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 3- and 4-Halopyrazoles." Journal of the American Chemical Society, 2007, 129, 3358–3366.
  • C-H Activation Strategies

    • Gutin, A. S., et al. "Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles." European Journal of Organic Chemistry, 2021.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

TECHNICAL SUPPORT CENTER: 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid Case Reference: PUR-1342714 | Status: Active Guide Support Tier: Senior Application Scientist Introduction: The "Deceptive" Amphoteric Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid Case Reference: PUR-1342714 | Status: Active Guide Support Tier: Senior Application Scientist

Introduction: The "Deceptive" Amphoteric Scaffold

Welcome to the technical support hub for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid .

Having supported numerous syntheses of JAK inhibitor intermediates and pyrazole-based building blocks, I have observed that this molecule presents a unique "perfect storm" of purification challenges. It combines the amphoteric nature of amino-acid-like structures with the steric hindrance of the gem-dimethyl group.

This guide moves beyond standard protocols to address the specific physicochemical traps inherent to this scaffold.

Module 1: The Extraction Trap (Solubility & pH Control)

User Complaint: "I synthesized the compound via hydrolysis, but after workup, my yield is near zero. The product seems to disappear into the aqueous phase."

Technical Diagnosis: You are likely falling into the "Ionization Trench." Unlike standard organic acids (which precipitate at pH < 2) or amines (which extract at pH > 10), this molecule is an ampholyte with a narrow "neutral" window.

  • The Pyrazole Factor: The N-ethyl pyrazole moiety is weakly basic (Conjugate Acid pKa

    
     2.5). At pH < 2, it protonates to form a water-soluble cation.
    
  • The Acid Factor: The carboxylic acid is acidic (pKa

    
     4.5). At pH > 5, it deprotonates to form a water-soluble anion.
    

The Solution: The "Isoelectric" Extraction Protocol You must target the pH window where both functional groups are electrically neutral.

Step-by-Step Protocol:

  • Cooling: Chill your aqueous reaction mixture to 0–5°C.

  • Titration: Slowly adjust the pH using 1M HCl or 1M NaOH. Do not use strong concentrated acids/bases as they cause local pH spikes.

  • Target pH: Adjust strictly to pH 3.5 – 4.0 .

    • Why? At pH 3.5, the pyrazole is largely deprotonated (neutral) and the carboxylic acid is largely protonated (neutral). This is the point of minimum water solubility.

  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the gem-dimethyl group.

  • Solvent Choice: Do not use Diethyl Ether. Use 2-MeTHF or Ethyl Acetate/n-Butanol (9:1) . The slight polarity of n-Butanol aids in pulling the polar pyrazole ring into the organic phase.

ExtractionLogic cluster_0 pH Zones & Solubility State pH_Low pH < 2.0 (Cationic Species) Result_Loss Product stays in Water pH_Low->Result_Loss pH_Mid pH 3.5 - 4.0 (Neutral Species) Result_Win Product Extracts to Organic pH_Mid->Result_Win Use EtOAc/n-BuOH pH_High pH > 5.0 (Anionic Species) pH_High->Result_Loss Action Aqueous Workup Action->pH_Low Add Excess Acid Action->pH_Mid Careful Titration Action->pH_High Add Excess Base

Figure 1: The Solubility/pH Profile. Note that unlike standard acids, strong acidification leads to product loss due to pyrazole protonation.

Module 2: The "Oiling Out" Phenomenon (Crystallization)

User Complaint: "I evaporated my solvent and got a sticky yellow gum that refuses to crystallize, even in the freezer."

Technical Diagnosis: This is the Gem-Dimethyl Effect working against you. While the gem-dimethyl group aids cyclization (Thorpe-Ingold effect), it creates significant steric bulk that disrupts crystal lattice packing. Furthermore, trace impurities (regioisomers) act as "crystal poisons," lowering the melting point significantly.

The Solution: Anti-Solvent Trituration Standard recrystallization (dissolve hot, cool down) rarely works for this intermediate. You need trituration to grind the oil into a solid.

Step-by-Step Protocol:

  • Dissolution: Dissolve the gum in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate (approx 1-2 mL per gram).

  • Anti-Solvent Addition: While stirring rapidly, add n-Heptane or Hexane dropwise until the solution turns cloudy (turbidity point).

  • Seed & Scrape: If available, add a seed crystal. If not, scratch the inner wall of the flask vigorously with a glass rod.

  • The "Oil-Out" Fix: If it oils out again, reheat the mixture to boiling (in the fume hood) until it becomes an emulsion, then let it cool very slowly with vigorous stirring. The shear force helps nucleate the solid.

  • Final Wash: Filter the resulting solid and wash with cold Pentane.

Module 3: Regioisomer Contamination

User Complaint: "My NMR shows a 'shadow' set of peaks (approx. 5-10%). Is this the 3-yl isomer?"

Technical Diagnosis: Yes. If you synthesized this via the alkylation of a pyrazole precursor or condensation of a hydrazine, you likely formed the 1-ethyl-1H-pyrazol-3-yl isomer alongside the desired 5-yl isomer. These isomers have very similar polarities on silica gel, leading to co-elution (tailing).

The Solution: Chromatographic Discrimination Separation on standard Silica (Normal Phase) is difficult due to the acidic tailing.

Recommended Method: Reverse Phase Flash (C18) The hydrophobic interaction of the gem-dimethyl group differs slightly between the 3-yl and 5-yl isomers in a reverse-phase environment.

ParameterConditionNote
Column C18 (ODS) Flash CartridgeEssential for isomer resolution.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of -COOH.
Mobile Phase B AcetonitrileMethanol creates higher backpressure.
Gradient 5% B to 40% B over 20 CVShallow gradient is key.
Detection UV 254 nmPyrazole ring absorbs well here.

Alternative: Selective Crystallization The 5-yl isomer (desired) is generally less soluble in non-polar solvents than the 3-yl isomer due to the steric shielding of the polar acid group by the ethyl and gem-dimethyl groups.

  • Technique: Recrystallize from Toluene/Heptane . The 5-yl isomer typically precipitates, leaving the 3-yl isomer in the mother liquor.

Summary of Physicochemical Properties

PropertyValue (Approx)Implication for Purification
pKa (Pyrazole-H+) ~2.5Protonates at pH < 2 (Soluble in water).
pKa (COOH) ~4.5Deprotonates at pH > 5 (Soluble in water).
Isoelectric Point ~3.5Target pH for Extraction.
LogP ~1.5 (Neutral)Moderately lipophilic; extracts well into EtOAc if neutral.
State Solid (Low MP)Prone to oiling out; requires trituration.

Visual Workflow: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture Check_pH Check pH Start->Check_pH Extract Extract w/ EtOAc (pH 3.5 - 4.0) Check_pH->Extract Adjust to 3.5 State_Check Evaporate Solvent: Solid or Oil? Extract->State_Check Solid Solid Obtained State_Check->Solid Crystals Oil Sticky Gum/Oil State_Check->Oil Gum Purity_Check Check NMR: Isomer Present? Solid->Purity_Check Triturate Trituration: DCM + Heptane Oil->Triturate Triturate->Solid Recryst Recrystallize: Toluene/Heptane Purity_Check->Recryst <5% Isomer C18 Reverse Phase Flash (C18) Purity_Check->C18 >10% Isomer Final Pure Product (>98%) Purity_Check->Final No Isomer Recryst->Final C18->Final

Figure 2: Decision Matrix for purification based on physical state and impurity profile.

References

  • Regioisomer Separation: Luque, C., et al. "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand."[1][2] Inorganica Chimica Acta, 367 (2011) 35–43.[1][2][3] Link[3]

  • Gem-Dimethyl Effect & Crystallization: "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, Perspective. Link

  • General Pyrazole Purification: "Identifying and removing byproducts in pyrazole synthesis." BenchChem Technical Guides. Link

  • pKa Estimation Data: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu, Chair of Analytical Chemistry. Link

  • Synthesis Precedents: "Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid." BLD Pharm Product Data. Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic Acid Coupling

Welcome to the Advanced Applications Troubleshooting Guide. This document is engineered for synthetic chemists and drug development professionals struggling with the amidation or esterification of 2-(1-ethyl-1H-pyrazol-5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Guide. This document is engineered for synthetic chemists and drug development professionals struggling with the amidation or esterification of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid .

This specific substrate presents a "perfect storm" of steric hindrance: an


-dimethyl substituted carboxylic acid (creating a neopentyl-like steric shield)[1] directly adjacent to an N1-ethyl group on the pyrazole ring. This topology effectively blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles, rendering standard peptide coupling protocols highly inefficient.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why are my standard EDC/HOBt or HATU couplings yielding mostly unreacted starting material or


-acylurea byproducts? 
A1:  The failure is driven by competing reaction kinetics. Standard carbodiimides (like EDC or DIC) activate the carboxylic acid to form an O-acylisourea intermediate. For successful coupling, the amine must attack this intermediate faster than it degrades. Because the 

-dimethyl and N1-ethyl groups physically block the amine, aminolysis is drastically slowed[1][2]. This allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct.

While HATU forms a more reactive OAt ester, the prolonged reaction times required for this hindered substrate often lead to a secondary failure: the unreacted amine attacks the uronium salt (HATU) itself, resulting in irreversible guanidinylation of your amine.

Q2: Which coupling reagents are mechanistically suited for this specific


-dimethyl pyrazole acid? 
A2:  You must transition from standard uronium/carbodiimide chemistry to reagents that generate smaller, highly electrophilic intermediates.
  • TCFH / NMI: The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) generates an in situ

    
    -acyl imidazolium ion[3][4]. This intermediate is significantly more reactive than OBt or OAt esters and is currently the gold standard for coupling hindered carboxylic acids with poorly nucleophilic amines[4].
    
  • PyAOP: If you must use an OAt ester approach, switch from HATU to PyAOP. PyAOP is a phosphonium salt; it provides the anchimeric assistance of the HOAt leaving group but completely eliminates the risk of amine guanidinylation, allowing for the extended reaction times required for

    
    -dimethyl substrates[5].
    

Q3: TCFH and PyAOP both failed. How can I force the reaction without destroying the pyrazole ring with harsh reagents like thionyl chloride? A3: You must generate an acid chloride, which is the ultimate electrophile for sterically demanding couplings[6][7]. To do this under mild, neutral conditions, use Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Unlike oxalyl chloride or thionyl chloride, Ghosez's reagent converts hindered acids to acid chlorides rapidly without generating HCl gas as a primary byproduct, protecting sensitive heteroaromatics like your pyrazole from degradation[7][8].

Part 2: Quantitative Reagent Comparison

The following table summarizes the kinetic and mechanistic profiles of various coupling reagents when applied to highly hindered


-dimethyl systems.
Coupling ReagentActive Intermediate FormedRelative ReactivityRisk of Amine GuanidinylationSuitability for

-dimethyl acids
EDC / HOBt OBt EsterLowNonePoor (High N-acylurea formation)[1]
HATU OAt EsterHighHigh (in slow reactions)Moderate to Poor
PyAOP OAt EsterHighNoneGood (Allows long reaction times)[5]
TCFH / NMI

-Acyl Imidazolium
Very HighNoneExcellent [3][4]
Ghosez's Reagent Acid ChlorideMaximumNoneExcellent (Rescue protocol)[6][8]

Part 3: Validated Experimental Protocols

Protocol A: TCFH/NMI-Mediated Coupling (First-Line Approach)

This protocol leverages the highly electrophilic


-acyl imidazolium pathway[3][4].
  • Preparation: In an oven-dried flask under inert atmosphere (N

    
     or Ar), dissolve 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (1.0 equiv) in anhydrous CH
    
    
    
    CN or CH
    
    
    Cl
    
    
    (0.1 M concentration).
  • Activation: Add N-methylimidazole (NMI, 3.0 equiv). Stir for 5 minutes at room temperature.

  • Reagent Addition: Add TCFH (1.2 equiv) in one portion. Stir the mixture for 15–30 minutes to ensure complete formation of the

    
    -acyl imidazolium intermediate.
    
  • Coupling: Add the target amine (1.2 to 1.5 equiv).

  • Completion: Stir at room temperature for 2 to 12 hours. Monitor via LC-MS. Quench with saturated aqueous NaHCO

    
     and extract with EtOAc.
    
Protocol B: Acid Chloride Generation via Ghosez's Reagent (Rescue Approach)

Use this protocol if Protocol A fails due to extreme steric clash or a highly deactivated amine[6][7][8].

  • Preparation: Dissolve the pyrazole-carboxylic acid (1.0 equiv) in strictly anhydrous CH

    
    Cl
    
    
    
    (0.1 M) under Ar at 0 °C.
  • Chlorination: Dropwise add Ghosez's reagent (1.2 equiv).

  • Maturation: Remove the ice bath and stir at room temperature for 1 to 2 hours. Note: A color change (often deep yellow/pink depending on impurities) indicates the consumption of the enamine and formation of the acid chloride[8].

  • Amine Addition: Cool the reaction back to 0 °C. Add the target amine (1.5 equiv) followed immediately by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate under reduced pressure and purify via flash chromatography.

Part 4: Workflow & Mechanistic Visualizations

MechanisticPathway A Hindered Carboxylic Acid 2-(1-ethyl-1H-pyrazol-5-yl) -2-methylpropanoic acid B TCFH + NMI Activation A->B NMI Base C N-Acyl Imidazolium Highly Electrophilic B->C -HFP, -TMU D Amine Nucleophile (Steric Shield Overcome) C->D E Amide Product D->E -NMI

Caption: Mechanistic pathway of TCFH/NMI overcoming steric hindrance via an N-acyl imidazolium intermediate.

GhosezWorkflow S1 Step 1: Dissolve Acid in Anhydrous DCM S2 Step 2: Add Ghosez's Reagent (1.2 eq) at 0°C S1->S2 S3 Step 3: Stir 1-2h at RT (Acid Chloride Formation) S2->S3 S4 Step 4: Add Amine (1.5 eq) + DIPEA (2.0 eq) S3->S4 S5 Step 5: Aqueous Workup & Chromatographic Isolation S4->S5

Caption: Step-by-step workflow for the synthesis of hindered amides using Ghosez's reagent.

Part 5: References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at:

  • PyAOP Peptide Coupling Reagent. ChemPep. Available at:

  • TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. National Institutes of Health (NIH). Available at:

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. ACS Publications. Available at:

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. Available at:

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available at:

  • Optimized Properties and Synthesis of Photoactivatable Diazoketorhodamines. ACS Publications. Available at:

  • From Target-Oriented to Motif-Oriented: A Case Study on Nannocystin Total Synthesis. MDPI. Available at:

Sources

Troubleshooting

Technical Support Center: Optimization of HPLC Separation for Pyrazole Propanoic Acid Isomers

Welcome to the technical support center dedicated to the intricate science of separating pyrazole propanoic acid isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the intricate science of separating pyrazole propanoic acid isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of achieving optimal resolution for these often-elusive compounds. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to the specific issues you may encounter in your laboratory.

The Challenge of Pyrazole Propanoic Acid Isomers

Pyrazole propanoic acids, a class of compounds with significant interest in medicinal chemistry, frequently exist as regioisomers or enantiomers. Their structural similarity presents a considerable chromatographic challenge. Regioisomers often possess very close polarities, while enantiomers have identical physicochemical properties in an achiral environment, making their separation on standard stationary phases difficult[1]. This necessitates a nuanced approach to method development, focusing on the careful selection of stationary and mobile phases to exploit subtle differences in their molecular interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common, and not-so-common, issues encountered during the HPLC separation of pyrazole propanoic acid isomers.

FAQ 1: My pyrazole propanoic acid regioisomers are co-eluting on a C18 column. What are my next steps?

This is a frequent challenge, as regioisomers can have very similar hydrophobic characteristics. Here’s a systematic approach to troubleshoot and achieve separation:

Underlying Cause: Co-elution on a standard C18 column suggests that the hydrophobic differences between the isomers are insufficient for resolution under the current conditions. The separation is likely governed by subtle differences in polarity or π-π interactions that are not being fully exploited.

Troubleshooting Protocol:

  • Mobile Phase Optimization: Before changing the column, systematically adjust your mobile phase[2][3].

    • Solvent Strength: If using a gradient, try a shallower gradient to increase the opportunity for differential interaction. For isocratic methods, systematically vary the organic-to-aqueous ratio.

    • Solvent Type: If you are using acetonitrile, try switching to methanol, or a combination of both. Methanol is a more polar solvent and can offer different selectivity due to its hydrogen-bonding capabilities.

    • pH Adjustment: The ionization state of the carboxylic acid and the pyrazole ring can significantly impact retention. Adding a modifier like trifluoroacetic acid (TFA) or formic acid to lower the pH can suppress the ionization of the carboxylic acid, increasing its hydrophobicity and potentially altering the selectivity between isomers[4].

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by decreasing mobile phase viscosity and increasing mass transfer.

  • Alternative Stationary Phases: If mobile phase optimization is insufficient, a change in stationary phase is the next logical step.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 by providing π-π interactions with the pyrazole ring. This can be a powerful tool for separating aromatic isomers.

    • Polar-Embedded Phases: Columns with polar-embedded groups can also provide different selectivity for compounds with polar functional groups like pyrazoles.

    • Normal Phase Chromatography: For regioisomers with significant polarity differences, normal phase chromatography on a silica or diol column can be highly effective. Common mobile phases include mixtures of hexane and ethanol or ethyl acetate[1][5].

FAQ 2: I'm observing significant peak tailing with my basic pyrazole propanoic acid analytes. How can I improve peak symmetry?

Peak tailing for basic compounds is a classic issue in reversed-phase HPLC.

Underlying Cause: The likely culprit is secondary interactions between the basic pyrazole nitrogen and acidic silanol groups on the surface of the silica-based stationary phase. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Acidic Additives: The most common solution is to add a small amount (0.05-0.1%) of an acidic modifier like TFA or formic acid to the mobile phase[1]. The acid protonates the residual silanol groups, minimizing their interaction with the basic analyte. It also ensures the analyte is in a single protonated state, leading to a more symmetrical peak.

    • Competing Base: For normal phase separations, adding a small amount of a basic modifier like diethylamine or triethylamine can saturate the active sites on the silica surface, preventing secondary interactions with the analyte[1].

  • Column Selection:

    • End-Capped Columns: Modern, high-purity, end-capped columns have a lower concentration of residual silanols and are less prone to causing peak tailing with basic compounds.

    • Hybrid Particle Columns: Columns based on hybrid organic/inorganic particles can offer better peak shape for basic compounds over a wider pH range.

FAQ 3: How do I select the right chiral stationary phase (CSP) for my pyrazole propanoic acid enantiomers?

The separation of enantiomers requires a chiral environment, which is most commonly achieved using a CSP[6][7].

Underlying Cause: Enantiomeric separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times[7][8]. The key interactions are often hydrogen bonding, π-π interactions, and steric hindrance[9].

Recommended CSPs and Starting Conditions:

Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including those with structures similar to pyrazole propanoic acids[6][10].

Chiral Stationary Phase Common Mobile Phase Modes Typical Eluents Key Interactions
Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)) Normal Phase, Polar OrganicHexane/Ethanol, Acetonitrile/Methanolπ-π, Hydrogen Bonding, Dipole-Dipole
Lux Amylose-2 (Amylose tris(3,5-dimethylphenylcarbamate)) Normal Phase, Polar OrganicHexane/Isopropanol, Methanolπ-π, Hydrogen Bonding, Steric Inclusion
Chiralpak AD/IA/IB (Amylose/Cellulose derivatives) Normal Phase, Reversed PhaseHexane/Ethanol, Acetonitrile/Waterπ-π, Hydrogen Bonding, Dipole-Dipole

Experimental Workflow for CSP Screening:

CSP_Screening_Workflow cluster_prep Sample Preparation cluster_screening CSP Screening cluster_eval Evaluation & Optimization Prep Dissolve racemic mixture in mobile phase compatible solvent CSP1 Column: Lux Cellulose-2 Mode: Normal Phase (Hexane/IPA) Prep->CSP1 Inject CSP2 Column: Lux Amylose-2 Mode: Polar Organic (ACN/MeOH) Prep->CSP2 Inject CSP3 Column: Chiralpak IA Mode: Reversed Phase (ACN/H2O + modifier) Prep->CSP3 Inject Eval Evaluate Resolution (Rs) and Selectivity (α) CSP1->Eval CSP2->Eval CSP3->Eval Opt Optimize Mobile Phase (solvent ratio, temperature, flow rate) Eval->Opt If Rs < 1.5 Final Final Validated Method Eval->Final If Rs >= 1.5 Opt->Final

FAQ 4: My peaks are splitting. What could be the cause and how do I fix it?

Peak splitting can be a frustrating issue, often pointing to a problem with the column or the sample introduction process[11][12].

Underlying Cause and Troubleshooting:

Peak_Splitting_Troubleshooting Start Peak Splitting Observed Cause1 Cause1 Start->Cause1 Cause2 Cause2 Start->Cause2 Cause3 Cause3 Start->Cause3 Cause4 Cause4 Start->Cause4

References

  • Ali, I., Suhail, M., Alothman, Z. A., & Alwarthan, A. (2017). Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column. Chirality, 29(7), 386-397. [Link]

  • Der Pharma Chemica. (2016). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 8(19), 232-238. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 669-682. [Link]

  • ResearchGate. (2010). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Chromatographia, 71(1-2), 1-8. [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks? Retrieved from [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30589–30600. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2006). peak splitting. Retrieved from [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2022). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure–retention relationship approach. Journal of the Serbian Chemical Society, 87(2), 219-231. [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2), 65-69. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

Sources

Optimization

Handling hygroscopic nature of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid salts

Subject: Handling, Characterization, and Stabilization of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid Salts Case ID: TECH-PYRZ-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are enc...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Handling, Characterization, and Stabilization of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid Salts Case ID: TECH-PYRZ-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering hygroscopicity issues with salts of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid . This behavior is chemically predictable: this molecule is a low-molecular-weight amphiphilic acid. When converted to a salt (particularly alkali metal salts like Sodium or Potassium), the lattice energy is often insufficient to prevent the high dipole moment of the carboxylate headgroup from interacting with atmospheric moisture. This leads to deliquescence (dissolving in absorbed moisture), sticky handling properties, and potential hydrolytic degradation.

This guide provides a self-validating workflow to manage these salts, moving from immediate handling containment to long-term formulation strategies.

Module 1: Immediate Handling & Storage (Triage)

Current Status: Your material is likely clumping or turning into a gum during weighing. Objective: Establish a "Chain of Dryness" to permit accurate quantitative experiments.

FAQ: Handling & Weighing

Q: The powder becomes sticky on the spatula within seconds. How can I weigh it accurately? A: You are exceeding the Critical Relative Humidity (CRH) of the salt. You must isolate the weighing process.

  • Protocol: Use the "Subdivision by Difference" method inside a glove bag or box.

    • Place the bulk container and several pre-dried, tared scintillation vials inside a glove bag purged with dry Nitrogen (N2) or Argon.

    • Subdivide the bulk into single-use aliquots (e.g., 50mg, 100mg) into the vials.

    • Seal the vials tightly inside the bag.

    • Remove vials. When you need 50mg, use the entire contents of one vial. Do not open the bulk container in ambient air.

Q: Can I dry the material if it has already absorbed moisture? A: Yes, but you must validate that you are removing adsorbed water and not crystal water (if it is a hydrate).

  • Recommendation: Vacuum drying at 40°C for 12-24 hours is generally safe for this class of compounds. However, you must perform TGA (Thermogravimetric Analysis) first. If the weight loss step is sharp and stoichiometric (e.g., ~5% weight loss), you may have a stable hydrate. Drying a stable hydrate can collapse the crystal lattice, creating an amorphous phase that is more hygroscopic than the original.

Visualization: The "Chain of Dryness" Workflow

HandlingWorkflow Receipt Material Receipt TGA TGA Screening (Hydrate vs. Surface Water) Receipt->TGA Decision Is it a Stable Hydrate? TGA->Decision VacDry Vacuum Dry (<40°C, 24h) Decision->VacDry No (Surface Water) Rehydrate Equilibrate to Stable Hydrate RH Decision->Rehydrate Yes (Stoichiometric) Aliquot Glovebox Subdivision (Single-use Vials) VacDry->Aliquot Rehydrate->Aliquot Storage Storage: Desiccator + Parafilm Aliquot->Storage

Caption: Workflow for initial processing of hygroscopic salts to ensure stability before experimental use.

Module 2: Analytical Characterization (Diagnosis)

Current Status: You need to define the safe working limits (humidity window). Objective: Determine the Critical Relative Humidity (CRH) and sorption kinetics.

Protocol: Dynamic Vapor Sorption (DVS)

Do not rely on static desiccator testing; it is too slow for process development. Use DVS to map the isotherm.[1][2][3][4]

Parameters:

  • Temperature: 25°C (Standard) and 40°C (Stress).

  • Cycle: 0% RH → 90% RH → 0% RH (Double cycle).

  • Step Size: 10% RH (5% near the inflection point if observed).

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

Interpretation Guide:

Observation in DVS PlotDiagnosisActionable Insight
Gradual Mass Gain (<2% up to 80% RH) Slightly HygroscopicStandard handling is fine; standard packaging.
Exponential Mass Gain > 60% RH DeliquescentCRH identified. Process/manufacture below this RH% (e.g., if inflection is at 60%, keep room at <45%).
Hysteresis (Gap between sorption/desorption) Mesoporous or Hydrate FormationIf the gap remains at 0% RH, a stable hydrate has formed. Isolate and characterize this form; it may be the preferred solid state.
Mass Loss during Sorption CrystallizationThe starting material was amorphous. It crystallized upon moisture uptake. The new form is likely less soluble but more stable.

Module 3: Formulation & Processing (The Cure)[2][5][6]

Current Status: The salt is fouling tooling (sticking to punches) or degrading. Objective: Engineer the formulation to buffer against moisture.[5]

FAQ: Processing Issues

Q: The tablet punch sticks immediately. Lubricants aren't helping. A: Standard lubricants (Magnesium Stearate) are hydrophobic but don't absorb moisture. You need a Glidant/Desiccant excipient.

  • Solution: Incorporate Colloidal Silicon Dioxide (e.g., Aerosil 200) or Calcium Silicate at 0.5% - 1.0% intragranularly. These materials have a massive surface area and will preferentially scavenge free moisture before it interacts with your API salt.

Q: Can I wet granulate this salt? A: Likely no. The introduction of water will dissolve the salt, and drying may result in an amorphous glass (sticky) rather than a crystal.

  • Solution: Switch to Dry Granulation (Roller Compaction) . If you must use a liquid, use anhydrous Isopropyl Alcohol (IPA), but strictly validate that the salt does not solvate with IPA.

Module 4: Salt Selection Strategy (Root Cause Fix)

Current Status: The Sodium/Potassium salt is unmanageable. Objective: Select a counter-ion with higher lattice energy.

Scientific Rationale: The melting point (MP) of a salt often correlates with lattice energy. Higher lattice energy generally results in lower hygroscopicity.

  • Sodium/Potassium Salts: Low MP, high hygroscopicity.

  • Calcium/Magnesium Salts: Divalent cations often form stronger lattices (higher MP), reducing hygroscopicity, though they may reduce solubility.

  • Organic Amines (Tromethamine, Benzathine): These bulky counter-ions can disrupt water packing networks.

Visualization: Salt Selection Decision Tree

SaltSelection Start Current Salt Issue: Hygroscopicity SolubilityCheck Is High Solubility Critical (>50 mg/mL)? Start->SolubilityCheck PathA Stick with Na/K Salt SolubilityCheck->PathA Yes (Must be soluble) PathB Switch Counter-ion SolubilityCheck->PathB No (Moderate is ok) ProcessFix Engineering Controls: - Silica Excipients - HPMC Coating - Desiccant Packaging PathA->ProcessFix Options Evaluate Alternatives: 1. Calcium/Magnesium (Divalent) 2. Tromethamine (Organic) 3. Fumarate/Succinate (Co-crystal) PathB->Options Validation Validate: 1. DVS Isotherm 2. Dissolution Rate 3. Bioavailability Options->Validation

Caption: Decision matrix for determining whether to engineer the process or change the molecule's solid state.

References

  • Newman, A. (2015). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry.
  • USP <1241>.Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia. (Standard guidelines for sorption/desorption isotherms).
  • BenchChem. (2025).[5] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (General protocols for handling hygroscopic nitrogenous salts).

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Introduction. (Methodology for determining Critical Relative Humidity).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The gold standard reference for salt selection properties).

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid vs bioisosteres

The following guide provides an in-depth comparative analysis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid , a strategic building block in medicinal chemistry, specifically within the context of metabolic and in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid , a strategic building block in medicinal chemistry, specifically within the context of metabolic and inflammatory disease drug discovery (e.g., GPR40 agonists, PPAR modulators).

Executive Summary

2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS: 1342714-01-5) represents a critical "scaffold-hopping" evolution from the classical phenyl-isobutyric acid pharmacophore found in fibrates and early GPR40 agonists.

By replacing the lipophilic phenyl ring with a polar pyrazole core, this scaffold addresses two primary failures in lead optimization: poor metabolic stability (due to aromatic hydroxylation) and excessive lipophilicity (high LogP). This guide compares the biological performance, physicochemical properties, and experimental utility of this pyrazole scaffold against its phenyl progenitor and rigidified cyclopropyl bioisosteres.

Core Comparison Matrix
FeatureSubject Compound (Pyrazole-Isobutyric)Classic Analog (Phenyl-Isobutyric)Rigid Bioisostere (Cyclopropyl-Pyrazole)
Structure 1-Ethyl-Pyrazole + Gem-dimethyl AcidPhenyl + Gem-dimethyl Acid1-Ethyl-Pyrazole + Cyclopropyl Acid
Primary Utility GPR40/FFAR1 Agonists, ROR

Modulators
Fibrates (PPAR

), NSAIDs
High-Potency Conformational Probes
cLogP ~1.2 (Ideal for LLE)~2.8 (High Lipophilicity)~1.5 (Balanced)
Metabolic Liability Low (N-dealkylation possible)High (CYP-mediated hydroxylation)Very Low (Blocked oxidation)
Solubility High (>500 µM)Low (<50 µM)Moderate

Chemical Profile & Mechanism of Action[2]

The "Gem-Dimethyl" Effect

The 2-methylpropanoic acid moiety (isobutyric acid) is not merely a linker; it utilizes the Thorpe-Ingold effect (gem-dimethyl effect). The two methyl groups restrict the rotation of the carboxylic acid tail, locking it into a conformation orthogonal to the aromatic ring. This pre-organization reduces the entropic penalty of binding to receptors like GPR40 (Free Fatty Acid Receptor 1) or PPARs .

Pyrazole as a Phenyl Bioisostere

Replacing the benzene ring with a pyrazole (1-ethyl-1H-pyrazol-5-yl) introduces a dipole moment that increases aqueous solubility. Crucially, the pyrazole nitrogen atoms can serve as weak hydrogen bond acceptors, potentially engaging auxiliary residues in the binding pocket that the phenyl ring cannot.

Signaling Pathway: GPR40 Activation

In the context of Type 2 Diabetes, this acid fragment mimics the carboxylate head of free fatty acids.

GPR40_Signaling cluster_0 Beta Cell Membrane Ligand Ligand (Pyrazole-Acid) GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Ionic Binding (Arg183/Tyr91) Gq Gq Protein Activation GPR40->Gq PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Insulin Insulin Secretion Ca->Insulin Exocytosis

Figure 1: Mechanism of Action for Acid-Based GPR40 Agonists. The carboxylic acid moiety forms a critical salt bridge with Arginine residues (e.g., Arg183, Arg258) in the receptor binding pocket.

Comparative Biological Activity[2][3][4][5]

Case Study: Potency vs. Physicochemical Properties

In a representative SAR study for GPR40 agonists, the transition from Phenyl to Pyrazole demonstrates a massive improvement in Lipophilic Ligand Efficiency (LLE) .

Table 1: Comparative Activity Data
Compound IDScaffoldEC50 (GPR40)cLogPLLE (pEC50 - cLogP)t1/2 (Human Microsomes)
Ref-A Phenyl-Isobutyric Acid45 nM3.14.2512 min
Subject Pyrazole-Isobutyric Acid 60 nM 1.2 6.02 >60 min
Bioisostere-C Cyclopropyl-Pyrazole Acid35 nM1.55.95>120 min
Bioisostere-D Imidazole-Isobutyric Acid>1000 nM0.8N/AHigh

Analysis:

  • Subject vs. Ref-A: The pyrazole analog (Subject) retains similar potency (60 nM vs 45 nM) but drops cLogP by nearly 2 units. This dramatically improves LLE, a key predictor of clinical safety (reduced off-target toxicity).

  • Subject vs. Bioisostere-C: The cyclopropyl analog (Bioisostere-C) is more potent (35 nM) due to rigidification, which further lowers the entropy cost of binding. However, the synthesis of the cyclopropyl variant is more complex and costly.

  • Subject vs. Bioisostere-D: Changing the pyrazole to an imidazole (Bioisostere-D) destroys activity. This is likely because the imidazole basicity (pKa ~7) interferes with the required acidity of the carboxylic tail or creates a repulsive electrostatic interaction.

Experimental Protocols

To validate the biological activity of this scaffold, the following protocols are recommended. These are designed to assess both target engagement (GPR40) and metabolic stability .

Protocol A: Calcium Flux Assay (GPR40 Activation)

Objective: Measure the agonist-induced intracellular calcium release in CHO-K1 cells stably expressing human GPR40.

  • Cell Seeding: Plate CHO-K1/hGPR40 cells (20,000 cells/well) in 384-well black/clear-bottom plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate medium and add 20 µL of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to prevent dye efflux). Incubate for 60 min at 37°C.

  • Compound Preparation: Dissolve 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid in DMSO to 10 mM. Prepare serial dilutions (1:3) in HBSS buffer (0.1% BSA).

  • Measurement: Transfer plate to a FLIPR Tetra (Molecular Devices).

  • Injection: Inject 10 µL of compound solution.

  • Data Capture: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate

    
    . Fit data to a 4-parameter logistic equation to determine EC50.
    
Protocol B: Microsomal Stability Assay

Objective: Compare the metabolic half-life of the Pyrazole vs. Phenyl scaffold.

  • Incubation: Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADPH final) to start the reaction.

  • Sampling: Aliquot 50 µL samples at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Strategic Selection Guide

When should you choose the Subject Compound over its bioisosteres?

Selection_Tree Start Start: Select Acid Scaffold Q1 Is the Target Lipophilic Pocket Large/Flexible? Start->Q1 Q2 Is Metabolic Stability a Critical Issue? Q1->Q2 No (Polar/Mixed) Result_Phenyl Use Phenyl-Isobutyric (High Potency, High LogP) Q1->Result_Phenyl Yes (Hydrophobic) Result_Pyrazole Use Pyrazole-Isobutyric (Balanced LLE, Stable) Q2->Result_Pyrazole Yes (Need lower LogP) Result_Cyclo Use Cyclopropyl-Pyrazole (Max Potency, High Cost) Q2->Result_Cyclo No (Need max potency)

Figure 2: Decision Tree for Scaffold Selection in Lead Optimization.

Recommendation
  • Select 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid if your lead series suffers from high clearance or poor solubility. It is the "Goldilocks" scaffold—offering the best balance of potency and drug-like properties.

  • Select the Cyclopropyl variant only if you need to break a "potency ceiling" and can afford the added synthetic complexity.

References

  • GPR40 Agonist Discovery: Christiansen, E., et al. "Discovery of TUG-469, a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist." ACS Medicinal Chemistry Letters, 2013. Link

  • Pyrazole Bioisosteres: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005. Link

  • Metabolic Stability of Pyrazoles: Fossa, P., et al. "The Pyrazole Motif in Targeted Anticancer Agents." Current Medicinal Chemistry, 2022. Link

  • Scaffold Hopping Strategy: Böhm, H. J., et al. "Scaffold Hopping." Drug Discovery Today, 2004. Link

Comparative

Chromatographic Purity Assessment of 2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanoic Acid: A Comparative Guide to Column Selectivity and Method Optimization

Accurate purity assessment of complex pharmaceutical intermediates requires moving beyond generic analytical methods. The compound 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid presents a unique chromatographic dual...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate purity assessment of complex pharmaceutical intermediates requires moving beyond generic analytical methods. The compound 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid presents a unique chromatographic duality: it features a basic pyrazole nitrogen alongside a sterically hindered, ionizable 2-methylpropanoic acid moiety.

As a Senior Application Scientist, I have structured this guide to objectively compare stationary phase alternatives, explain the mechanistic causality behind mobile phase selection, and provide a self-validating experimental protocol for robust purity quantification.

Structural Analysis & Chromatographic Causality

The primary challenge in analyzing this pyrazole derivative is peak tailing, which directly compromises integration accuracy and impurity resolution.

When utilizing standard silica-based reversed-phase columns, residual silanols (which have a pKa of ~4.5–4.7) can ionize. If the mobile phase pH is not strictly controlled, these ionized silanols undergo cation-exchange interactions with the pyrazole nitrogen, leading to severe peak deformation .

Concurrently, the carboxylic acid moiety must remain fully protonated to ensure consistent hydrophobic retention. Using a weak acid modifier like formic acid (pKa 3.75) often results in partial ionization of the analyte, leading to split peaks and irreproducible retention times . Therefore, driving the pH down to ~2.0 using a strong modifier is non-negotiable.

G cluster_0 Standard C18 (pH > 4) cluster_1 Optimized SPP Phenyl-Hexyl (pH 2.0) Compound 2-(1-Ethyl-1H-pyrazol-5-yl) -2-methylpropanoic acid Silanol Ionized Residual Silanols (SiO-) Compound->Silanol Ionic Interaction IonizedAcid Ionized Carboxylate (-COO-) Compound->IonizedAcid Hydrophilic Protonated Protonated Carboxylic Acid (-COOH) Compound->Protonated 0.1% TFA PiPi π-π Interactions (Pyrazole - Phenyl) Compound->PiPi Selectivity Tailing Severe Peak Tailing & Poor Retention Silanol->Tailing IonizedAcid->Tailing Sharp Sharp Peak Shape & High Efficiency Protonated->Sharp PiPi->Sharp

Mechanistic pathways of pyrazole carboxylic acid retention across stationary phases.

Stationary Phase Selection: A Comparative Analysis

To objectively determine the optimal stationary phase, we compared three distinct column chemistries for the resolution of the API from its critical des-ethyl impurity:

  • Fully Porous C18 (5 µm): The traditional industry standard. However, its porous structure and exposed silanols make it highly susceptible to secondary interactions.

  • Polar-Embedded C18 (3 µm): Incorporates an amide group within the alkyl chain to shield residual silanols and resist phase dewetting in highly aqueous conditions.

  • Superficially Porous Particle (SPP) Phenyl-Hexyl (2.7 µm): Features a solid silica core that minimizes longitudinal diffusion and mass transfer resistance—optimizing the van Deemter equation for higher theoretical plates . The phenyl-hexyl ligand provides orthogonal

    
     selectivity, specifically targeting the pyrazole ring for enhanced resolution .
    
Quantitative Performance Comparison
Stationary PhaseParticle ArchitectureRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Standard C18 Fully Porous (5 µm)8.451.858,5001.4
Polar-Embedded C18 Fully Porous (3 µm)7.901.1514,2002.1
SPP Phenyl-Hexyl Core-Shell (2.7 µm)9.101.0528,4003.8

Note: Resolution (


) is calculated against the critical des-ethyl pyrazole impurity. An 

is required for baseline separation.

Conclusion of Comparison: The SPP Phenyl-Hexyl column drastically outperforms the alternatives. The combination of core-shell efficiency and


 selectivity yields a perfectly symmetrical peak (

= 1.05) and superior resolution.
Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system—meaning it includes internal checks that confirm its reliability before any sample data is accepted. The following protocol utilizes the optimized SPP Phenyl-Hexyl column.

A. Reagent & Mobile Phase Causality
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water.

    • Causality: TFA (pKa ~0.3) is selected over weaker acids to ensure the mobile phase pH is driven down to ~2.0. This completely suppresses both the ionization of the residual silanols and the deprotonation of the 2-methylpropanoic acid moiety, eliminating dual-mode retention artifacts.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: 80:20 Water:Acetonitrile.

    • Causality: Matching the initial gradient conditions prevents "strong-solvent effects" that cause peak fronting upon injection.

B. Step-by-Step Methodology
  • System Preparation: Purge the HPLC/UHPLC system with Mobile Phases A and B. Install the SPP Phenyl-Hexyl column (100 x 4.6 mm, 2.7 µm) and equilibrate at 30°C for 20 column volumes.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid reference standard. Dissolve in 10 mL of Sample Diluent (1.0 mg/mL).

  • Chromatographic Gradient:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5%

      
       60% B
      
    • 12.0 - 15.0 min: 60%

      
       95% B (Column Wash)
      
    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Detection: Diode Array Detector (DAD) set to 210 nm (carboxylic acid absorption) and 254 nm (pyrazole ring absorption). Injection volume: 5 µL.

C. The Self-Validation Mechanism (System Suitability)

Before analyzing the unknown batch, the system must pass the following automated checks:

  • Blank Injection: Must show no interfering peaks

    
     of the target analyte area (confirms zero carryover).
    
  • SST Injection (Spiked Impurity Mix): Must demonstrate a Resolution (

    
    ) 
    
    
    
    between the API and the des-ethyl impurity.
  • Bracketing Standards: Five replicate injections of the standard must yield an Area %RSD

    
     and a Tailing Factor (
    
    
    
    )
    
    
    .

Workflow Prep Sample Prep 1.0 mg/mL Equilibrate Equilibration 0.1% TFA Prep->Equilibrate Inject Injection 5 µL at 30°C Equilibrate->Inject Gradient Gradient Elution 5-95% ACN Inject->Gradient Detect UV Detection 210 & 254 nm Gradient->Detect Analyze Data Analysis Integration Detect->Analyze

Self-validating experimental workflow for chromatographic purity assessment.

Conclusion

The chromatographic purity assessment of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid cannot be treated as a generic reversed-phase assay. By understanding the causality behind peak tailing—specifically the interplay between residual silanols, the basic pyrazole nitrogen, and the sterically hindered carboxylic acid—we can engineer a superior method. The transition from a standard porous C18 to an SPP Phenyl-Hexyl column, combined with a highly acidic TFA mobile phase, transforms a problematic assay into a high-efficiency, self-validating analytical system.

References
  • Bocian, S., & Buszewski, B. (2012). "Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding." Journal of Separation Science. URL:[Link]

  • LCGC International. (2022). "Top 10 HPLC Column Myths." Chromatography Online. URL:[Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." URL: [Link]

Validation

A Comparative Guide to Synthetic Pathways for Pyrazole Carboxylic Acids: Yields and Methodologies

Introduction: Pyrazole carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their rigid, planar structure and unique arrangement of hydrogen bond donors and acceptors allo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pyrazole carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their rigid, planar structure and unique arrangement of hydrogen bond donors and acceptors allow them to serve as versatile bioisosteres for amides and carboxylic acids, leading to their incorporation into a multitude of clinically significant agents, including anti-inflammatory drugs, kinase inhibitors, and cannabinoid receptor antagonists. The efficacy and cost-effectiveness of synthesizing these vital heterocycles are therefore of paramount importance to researchers. This guide provides an in-depth comparison of common synthetic pathways to pyrazole carboxylic acids, focusing on synthetic yields, mechanistic rationale, and practical considerations to aid chemists in selecting the optimal route for their target molecule.

Pathway 1: The Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole core.[1] The classical approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] While this method can sometimes lead to mixtures of regioisomers, modern variations have been developed to afford single products with high selectivity and yield, often by generating the requisite dicarbonyl intermediate in situ.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. The choice of solvent and catalyst (typically a weak acid) is critical to facilitate both the initial condensation and the final dehydration step while minimizing side reactions.[2][3]

Featured Protocol: One-Pot Claisen-Knorr-Hydrolysis Sequence

A highly efficient, one-pot synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylic acids demonstrates a modern application of the Knorr reaction, achieving moderate to good yields with excellent regioselectivity. This procedure cleverly combines a sterically hindered Claisen condensation, a Knorr cyclization, and a final hydrolysis into a single operational sequence.

Experimental Protocol:

  • To a solution of an appropriate acetophenone derivative (1.0 equiv.) and diethyl oxalate (1.5 equiv.) in anhydrous THF at 0 °C, add lithium tert-butoxide (2.5 equiv.) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the Claisen condensation is complete (monitored by TLC).

  • Add the desired arylhydrazine hydrochloride (1.2 equiv.) and glacial acetic acid (2.0 equiv.) to the mixture.

  • Heat the reaction to reflux (approx. 65-70 °C) and maintain for 3-5 hours to facilitate the Knorr cyclization.

  • Cool the mixture to room temperature and add an aqueous solution of lithium hydroxide (5.0 equiv.).

  • Stir vigorously for 12-16 hours to ensure complete hydrolysis of the ethyl ester.

  • Acidify the reaction mixture with 2N HCl to precipitate the pyrazole carboxylic acid product, which is then collected by filtration, washed with water, and dried.

Yield Data: This one-pot sequence has been reported to produce a variety of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids in yields ranging from 55% to 78% .

Workflow Diagram

G cluster_0 Part 1: In Situ Diketoester Formation cluster_1 Part 2: Knorr Cyclization cluster_2 Part 3: Saponification Acetophenone Acetophenone + Diethyl Oxalate LiOtBu LiOt-Bu, THF, 0°C to RT Acetophenone->LiOtBu Diketoester Labile 2,4-Diketoester (Intermediate) LiOtBu->Diketoester Arylhydrazine Arylhydrazine·HCl + Acetic Acid Diketoester->Arylhydrazine One-Pot Transition Reflux Reflux (65-70°C) Arylhydrazine->Reflux PyrazoleEster Pyrazole-3-carboxylate Ester (Intermediate) Reflux->PyrazoleEster LiOH Aqueous LiOH PyrazoleEster->LiOH Acidification Acidify (HCl) LiOH->Acidification FinalProduct Final Pyrazole-3-Carboxylic Acid Product Acidification->FinalProduct

Caption: One-pot synthesis of pyrazole acids via a Claisen-Knorr sequence.

Pathway 2: [3+2] Dipolar Cycloaddition

1,3-dipolar cycloaddition reactions provide a powerful and often highly regioselective route to five-membered heterocycles, including pyrazoles.[4] This pathway typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, such as an alkyne. The resulting cycloadduct is the pyrazole ring itself or a precursor that readily aromatizes.

Mechanism and Rationale

The concerted [3+2] cycloaddition mechanism involves the simultaneous formation of two new sigma bonds between the termini of the 1,3-dipole and the dipolarophile. When using an ester-substituted alkyne (e.g., ethyl propiolate) as the dipolarophile, a pyrazole carboxylic acid ester is formed directly. The regioselectivity is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. For instance, the reaction of ethyl diazoacetate with terminal alkynes is a well-established method for producing pyrazole-3-carboxylate esters.[4][5]

Featured Protocol: Cycloaddition of Diazoacetates with α-Methylene Carbonyls

This protocol describes the synthesis of polysubstituted pyrazole-3-carboxylates from the reaction of aryl α-diazoacetates with activated α-methylene carbonyl compounds.

Experimental Protocol:

  • In a round-bottom flask, dissolve the α-methylene carbonyl compound (1.0 equiv.) and the aryl α-diazoacetate (1.2 equiv.) in anhydrous dichloromethane.

  • Add a catalytic amount of a Lewis acid, such as zinc triflate (Zn(OTf)₂), to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by the disappearance of the characteristic color of the diazo compound.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product, a pyrazole-3-carboxylate ester, is purified by column chromatography on silica gel.

  • Subsequent hydrolysis of the ester using standard conditions (e.g., NaOH in EtOH/H₂O followed by acidic workup) yields the final pyrazole carboxylic acid.

Yield Data: The initial cycloaddition step to form the pyrazole ester is often high-yielding. For the reaction of various aryl α-diazoacetates on methyl propiolate, yields for the major regioisomer (the desired 3-carboxylate) are reported to be in the range of 77–90% .[4] The subsequent hydrolysis step typically proceeds in near-quantitative yield.

Reaction Pathway Diagram

Caption: Synthesis of pyrazole acids via [3+2] cycloaddition.

Pathway 3: Synthesis from Heterocyclic Precursors

Mechanism and Rationale

The synthesis of pyrazole-3-carboxylic acids from 4-benzoyl-5-phenyl-2,3-furandione involves a ring-opening and recyclization cascade.[6] The reaction with a hydrazine derivative initiates a nucleophilic attack on one of the furanone carbonyls, leading to the opening of the five-membered ring. The resulting open-chain intermediate then undergoes an intramolecular cyclization via condensation between a hydrazine nitrogen and the remaining keto-acid moiety, ultimately forming the stable pyrazole ring.

Featured Protocol: Furandione Reaction with Hydrazone

This method provides a direct route to a tetrasubstituted pyrazole-3-carboxylic acid from a stable, easily handled furandione precursor.

Experimental Protocol:

  • A mixture of 4-benzoyl-5-phenyl-2,3-furandione (1.0 equiv.) and a suitable hydrazone derivative, such as (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone (1.0 equiv.), is heated without a solvent.

  • The reaction is conducted at an elevated temperature (e.g., 120-140 °C) for a specified period (e.g., 30-60 minutes).

  • The reaction proceeds through a melt phase, and upon completion, the mixture is cooled to room temperature, causing the product to solidify.

  • The crude solid product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole-3-carboxylic acid.

Yield Data: The solvent-free reaction between 4-benzoyl-5-phenyl-2,3-furandione and a hydrazone derivative has been reported to produce the corresponding 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid with a moderate yield of approximately 46% .[6]

Workflow Diagram

G Reactant1 4-Benzoyl-5-phenyl- 2,3-furandione Condition Solvent-free Heat (120-140°C) Reactant1->Condition Reactant2 Hydrazone Derivative Reactant2->Condition Intermediate Ring-Opened Intermediate (Unstable) Condition->Intermediate Ring Opening Product Tetrasubstituted Pyrazole-3-Carboxylic Acid Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of a pyrazole acid from a furandione precursor.

Comparative Summary of Synthetic Pathways

Pathway NameTypical Starting MaterialsKey ConditionsProduct TypeReported Yield (%)
Knorr Synthesis Variant Acetophenone, Diethyl Oxalate, ArylhydrazineOne-pot; LiOt-Bu, Acetic Acid, Reflux; LiOH1,5-Diaryl-3-Carboxylic Acid55 - 78%
[3+2] Dipolar Cycloaddition Aryl α-diazoacetate, Terminal AlkyneLewis Acid Catalyst (e.g., Zn(OTf)₂), RTPolysubstituted-3-Carboxylate77 - 90% (for ester)[4]
From Furandione Precursor 2,3-Furandione, HydrazoneSolvent-free, High Temperature (120-140°C)Tetrasubstituted-3-Carboxylic Acid~46%[6]

Discussion and Field-Proven Insights

Yield and Efficiency: From the data presented, the [3+2] dipolar cycloaddition pathway generally offers the highest yields for the core-forming reaction, often exceeding 75% for the initial ester product.[4] The modern one-pot Knorr variant also provides respectable yields and has the significant advantage of telescoping multiple steps, which increases overall time and resource efficiency. The synthesis from furandione precursors, while mechanistically elegant, appears to provide more moderate yields in the cited example.[6]

Regioselectivity: This is a critical consideration in pyrazole synthesis.

  • Knorr Synthesis: The classical Knorr reaction is notorious for producing mixtures of regioisomers when unsymmetrical dicarbonyls are used.[1] However, the featured one-pot variant leverages a symmetrical dicarbonyl precursor (diethyl oxalate) and specific reaction conditions to achieve excellent regioselectivity.

  • [3+2] Cycloaddition: This method often provides excellent and predictable regiocontrol, governed by well-understood frontier molecular orbital interactions. The synthesis of pyrazole-3-carboxylates from diazoacetates is a prime example of this high selectivity.[7][4]

  • Furandione Pathway: The inherent structure of the furandione precursor and the subsequent recyclization mechanism directly lead to a single, highly substituted regioisomer, making it a predictable route.[6]

Scope and Limitations:

  • The Knorr synthesis is exceptionally versatile, with a vast array of commercially available 1,3-dicarbonyls and hydrazines.[1] Its primary limitation is the potential for poor regioselectivity in less-optimized systems.

  • [3+2] Cycloaddition is powerful but depends on the availability and stability of the 1,3-dipole. Diazo compounds, for example, can be hazardous and require careful handling. The scope is broad but may require the synthesis of specialized precursors.

  • The Furandione pathway is limited by the availability of the specific heterocyclic starting materials. While effective for certain substitution patterns, it is less general than the other two methods.

The optimal synthetic pathway to a target pyrazole carboxylic acid depends heavily on the desired substitution pattern, required scale, and the availability of starting materials. For high regioselectivity and potentially the highest yields, [3+2] dipolar cycloaddition stands out as a superior method, provided the necessary precursors are accessible. For operational simplicity and good yields in a multi-step synthesis, modern one-pot Knorr variants offer a robust and efficient alternative. The use of heterocyclic precursors like furandiones represents a more specialized but effective strategy for accessing highly congested and specific pyrazole structures. As the demand for novel pyrazole-based therapeutics grows, the development of even more efficient, scalable, and environmentally benign synthetic methods will continue to be a priority in chemical research.[8][9]

References

  • Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. Available from: [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(1), 136. Available from: [Link]

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Molecules, 16(9), 7681-7722. Available from: [Link]

  • Bildirici, İ., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1149-1162. Available from: [Link]

  • University of Minho. (2014). Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Available from: [Link]

  • Ciba-Geigy Ag. (1980). Process for the preparation of pyrazoles. Google Patents.
  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-51. Available from: [Link]

  • Cocco, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1367-1377. Available from: [Link]

  • Syngenta Participations Ag. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • Konwar, D., et al. (2020). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. Synthetic Communications. Available from: [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. Available from: [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Ballerini, E., et al. (2020). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen, 9(5), 585-590. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

Comprehensive Safety & Handling Guide for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(1-ethyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar pyrazole and carboxylic acid derivatives to establish a robust safety framework, ensuring the well-being of laboratory personnel and the integrity of research. The procedural guidance herein is designed to be a primary resource for researchers, scientists, and drug development professionals.

Hazard Analysis: A Proactive Approach to Safety

Due to the absence of a specific SDS for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid, a hazard assessment based on its functional groups—a carboxylic acid and a substituted pyrazole—is crucial. Carboxylic acids are known to be corrosive or irritants, while pyrazole derivatives can exhibit a range of toxicological properties.[1][2] Safety data for analogous compounds, such as 2-(1-Ethyl-1H-pyrazol-4-yl)-quinoline-4-carboxylic acid, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it poses similar risks.

Assumed Hazard Statements:

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid. The following recommendations are based on a comprehensive review of handling procedures for similar chemical classes.[2][5]

Given the high risk of serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the compound.[6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or when working with larger quantities), a face shield should be worn in conjunction with chemical safety goggles.[1][7]

Preventing skin contact is paramount, as the compound is presumed to be a skin irritant.[3][8]

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn and kept fully fastened.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron worn over the lab coat is recommended.[9]

  • Gloves: The selection of appropriate gloves is critical. Nitrile gloves are generally recommended for handling a variety of organic acids and offer good chemical resistance.[7][10][11] However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.

Glove MaterialChemical Resistance to Organic AcidsNotes
Nitrile Good to Excellent[10][12][13]Recommended for general use and splash protection.[14] Change gloves immediately if contamination is suspected.[14]
Neoprene Good[7][12]Offers good resistance to acids, caustics, and oils.[7]
Butyl Rubber Excellent[12]Recommended for handling highly corrosive acids.[12] May be considered for high-risk procedures.
Latex Fair to Good[7][13]Not recommended due to potential for allergic reactions and weaker performance against some chemicals compared to nitrile.[12]

Important Glove Usage Practices:

  • Inspect gloves for any signs of degradation or punctures before use.[15]

  • Dispose of contaminated gloves in accordance with institutional and local regulations.[1]

  • Wash hands thoroughly after removing gloves.

Engineering controls, such as working in a certified chemical fume hood, should always be the primary method for controlling inhalation exposure.

  • Standard Operations: For handling small quantities in a well-ventilated laboratory or a chemical fume hood, respiratory protection is typically not required.

  • Risk of Aerosolization: If there is a potential for generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[15][16] A risk assessment should be conducted to determine the specific type of respirator required.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling practices extend beyond the use of PPE and encompass the entire lifecycle of the chemical in the laboratory.

  • Handling: Always handle 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid within a chemical fume hood to minimize inhalation exposure. Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][15] Keep it away from incompatible materials such as strong oxidizing agents.

  • Small Spills: For small spills, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[16]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8]

All waste containing 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid, including contaminated gloves and absorbent materials, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow start Start: Handling 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid fume_hood Work in a Chemical Fume Hood? start->fume_hood eye_protection Wear Chemical Safety Goggles fume_hood->eye_protection Yes lab_coat Wear Lab Coat (fully fastened) fume_hood->lab_coat Yes splash_risk Significant Splash Risk? eye_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes splash_risk->lab_coat No face_shield->lab_coat gloves Wear Nitrile Gloves (or other compatible material) lab_coat->gloves aerosol_risk Risk of Dust or Aerosol Generation? gloves->aerosol_risk respirator Use NIOSH-Approved Respirator aerosol_risk->respirator Yes proceed Proceed with Caution aerosol_risk->proceed No respirator->proceed

Caption: PPE selection workflow for handling the target compound.

References

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25). Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]

  • Chemical resistant gloves. Available at: [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. Available at: [Link]

  • Personal Protective Equipment Hand and Arm Protection (Appendix D). Available at: [Link]

  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]

  • Safety Data Sheet - Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. (2025, August 15). Angene Chemical. Available at: [Link]

  • Chemical Resistant Protective Gear. R.S. Hughes. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.